Balsalazide Disodium
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 2000 and is indicated for ulcerative colitis.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;3-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]benzoyl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6.2Na/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23;;/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMOQBVBEGCJGW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3Na2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82101-18-6, 213594-60-6 | |
| Record name | disodium 5-[(E)-{4-[(2-carboxylatoethyl)carbamoyl]phenyl}diazenyl]-2-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BALSALAZIDE DISODIUM ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15ASW03C9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Balsalazide Disodium in Ulcerative Colitis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Balsalazide disodium is a second-generation aminosalicylate prodrug designed for the targeted delivery of its active therapeutic moiety, mesalamine (5-aminosalicylic acid or 5-ASA), to the colon. This targeted approach is crucial for the effective treatment of mildly to moderately active ulcerative colitis, a chronic inflammatory bowel disease primarily affecting the large intestine.[1][2][3] Balsalazide passes through the upper gastrointestinal tract intact and is enzymatically cleaved by azoreductases produced by colonic bacteria.[2][4][5][6][7] This releases 5-ASA directly at the site of inflammation, minimizing systemic absorption and associated side effects.[1][2] The anti-inflammatory effects of 5-ASA are multifaceted, involving the inhibition of key inflammatory pathways such as cyclooxygenase (COX) and lipoxygenase (LOX), the modulation of nuclear factor-kappa B (NF-κB) activity, and the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1][4][8] This guide provides an in-depth examination of the pharmacodynamics, pharmacokinetics, and molecular mechanisms of this compound, supported by quantitative data, experimental methodologies, and visual pathway diagrams.
Core Mechanism: From Prodrug to Localized Anti-Inflammatory Action
This compound is rationally designed as a prodrug to overcome the rapid absorption of mesalamine in the upper gastrointestinal tract.[6] It consists of a 5-ASA molecule linked via an azo bond to an inert carrier molecule, 4-aminobenzoyl-β-alanine.[4][9] This structure ensures that the drug remains stable and inactive until it reaches the colon.[5][9]
Upon arrival in the large intestine, resident bacteria produce azoreductase enzymes that specifically cleave the azo bond.[2][5][7][9] This cleavage releases equimolar quantities of the therapeutically active 5-ASA and the inert carrier moiety directly onto the colonic mucosa.[4][5][9] The high local concentration of 5-ASA at the site of inflammation is the key to its therapeutic efficacy in ulcerative colitis.[1][10]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Articles [globalrx.com]
- 3. This compound, Colazal: Drug Facts, Side Effects and Dosage [medicinenet.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Balsalazide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Balsalazide: a novel 5-aminosalicylate prodrug for the treatment of active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Articles [globalrx.com]
- 8. What is the mechanism of Mesalamine? [synapse.patsnap.com]
- 9. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 10. droracle.ai [droracle.ai]
An In-depth Technical Guide to the Synthesis and Purification of Balsalazide Disodium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for balsalazide disodium, an anti-inflammatory prodrug used in the treatment of inflammatory bowel disease. The document details the core chemical reactions, experimental protocols, and purification strategies, supported by quantitative data and process visualizations.
Introduction
Balsalazide is an oral prodrug that delivers mesalamine (5-aminosalicylic acid, 5-ASA) to the colon. Structurally, it is an azo compound that links 5-ASA with a carrier molecule, 4-aminobenzoyl-β-alanine.[1] This bond is cleaved by azoreductase enzymes produced by colonic bacteria, releasing the active anti-inflammatory agent, mesalamine, directly at the site of inflammation.[1][2] This targeted delivery minimizes systemic absorption and associated side effects.[1] Balsalazide is administered as its more soluble disodium salt.[2][3]
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The purification process is critical for removing unreacted starting materials, by-products, and various process-related impurities.[1][4]
Synthesis of this compound
The most common synthetic route to balsalazide involves a four-step process starting from 4-nitrobenzoyl chloride and β-alanine.[5][6] This is followed by the formation of the disodium salt.
Primary Synthesis Pathway
The synthesis can be broken down into the following key steps:
-
N-acylation: 4-nitrobenzoyl chloride is reacted with β-alanine in an aqueous alkaline solution to form N-(4-nitrobenzoyl)-β-alanine.[1]
-
Hydrogenation: The nitro group of N-(4-nitrobenzoyl)-β-alanine is reduced to an amino group, typically via catalytic hydrogenation using palladium on carbon (Pd/C), to yield N-(4-aminobenzoyl)-β-alanine.[1][5]
-
Diazotization: The resulting aromatic amine, N-(4-aminobenzoyl)-β-alanine, is converted into a diazonium salt. This is achieved by treating it with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0–5 °C).[1]
-
Azo Coupling: The diazonium salt solution is then added to an alkaline solution of salicylic acid. The coupling reaction occurs at the position para to the hydroxyl group of salicylic acid, forming the azo bond and yielding balsalazide.[1][5]
-
Salt Formation: The synthesized balsalazide (acid form) is then converted to its disodium salt by treatment with an aqueous sodium hydroxide solution.[5][7]
Alternative Synthesis Methods
-
Sulfonate Salt Intermediate: An alternative process involves converting N-(4-aminobenzoyl)-β-alanine into an N-(4-ammoniumbenzoyl)-β-alanine sulfonate salt using a sulfonic acid in water. This salt is then treated with aqueous sodium nitrite to generate the diazonium salt, which is subsequently coupled with disodium salicylate. This method is reported to offer safety and process advantages.[7]
-
Microwave-Assisted Synthesis: Microwave technology has been applied to the synthesis of this compound to significantly shorten reaction times, particularly in the N-acylation step. This approach also utilizes low-toxicity solvents, reducing environmental impact and production costs.[6]
-
Sustainable Diazotization: A more sustainable approach utilizes low concentrations of nitrogen dioxide (NO₂) in air for the diazotization step. This method effectively recycles a common industrial side product and allows the resulting diazonium salts to be directly used in the azo coupling reaction.[8]
Purification Methods
Purification is a critical stage to ensure the final active pharmaceutical ingredient (API) meets stringent purity requirements. The process typically involves the isolation and purification of balsalazide acid, followed by its conversion to the disodium salt and final crystallization.
Purification of Balsalazide Acid
After the azo coupling reaction, the reaction mixture contains the desired product along with unreacted starting materials and by-products. The common procedure for isolating crude balsalazide is as follows:
-
Acidification: The alkaline reaction mixture is acidified, typically with hydrochloric acid, to a pH of 4.0-4.5.[5][7] This causes the water-insoluble balsalazide acid to precipitate out of the solution.
-
Filtration and Washing: The precipitated solid is collected by filtration, washed with water to remove salts and water-soluble impurities, and then dried.[5][7]
Purification of this compound
The crude balsalazide acid is converted to the disodium salt and purified.
-
Salt Formation: The acid is dissolved in an aqueous solution of sodium hydroxide.
-
Crystallization: The disodium salt is then crystallized from a suitable solvent system. A common method is crystallization from an n-propanol/methanol mixture.[5][7] Recrystallization may be repeated to achieve the desired purity.[9]
-
Isolation: The purified crystals of this compound are isolated by filtration, washed with a suitable solvent, and dried under vacuum.[5][7]
Quantitative Data and Impurities
Synthesis Yields
The efficiency of the synthesis process can vary based on the specific methods and conditions employed.
| Method / Step | Reported Yield | Reference |
| Balsalazide Acid (from N-(4-aminobenzoyl)-β-alanine) | ~90% | [5][7] |
| This compound (from Balsalazide Acid) | ~85% | [5][7] |
| Overall Yield (Zhenhau et al.) | 73% | [5] |
| Overall Yield (Li et al.) | 73.9% | [5] |
| Overall Yield (Huijun et al.) | 64.6% | [5] |
| Overall Yield (Microwave-assisted) | 68.8% | [6] |
Common Impurities
Understanding potential impurities is crucial for developing effective purification and analytical methods. Several process-related impurities and degradation products have been identified.[1][10]
| Impurity Name | Description |
| des-β-alanine balsalazide | Results from the presence of 4-aminobenzoic acid in the starting materials or hydrolysis of the amide bond.[1][10] |
| Balsalazide 3-isomer | An isomer formed during the azo coupling reaction.[1][10] |
| Decarboxy balsalazide | Formed by the loss of a carboxyl group.[1] |
| Bis-azo salicylic acid | A by-product from the coupling reaction.[1][10] |
| Biphenyl-azo salicylic acid | An impurity arising from side reactions.[1][10] |
| Unreacted Intermediates | e.g., N-(4-aminobenzoyl)-β-alanine, salicylic acid.[4] |
| Residual Solvents | Solvents used during synthesis and purification (e.g., methanol, ethanol).[4] |
Detailed Experimental Protocols
The following protocols are representative examples synthesized from the literature and should be adapted and optimized for specific laboratory or manufacturing conditions.
Protocol for Synthesis of Balsalazide Acid
-
Step 1 & 2 (Preparation of N-(4-aminobenzoyl)-β-alanine): The synthesis starts with the acylation of β-alanine with 4-nitrobenzoyl chloride, followed by hydrogenation. (Detailed protocol for this intermediate is assumed as a prerequisite).[1][5]
-
Step 3 (Diazotization):
-
Suspend N-(4-aminobenzoyl)-β-alanine in water. Add concentrated hydrochloric acid and cool the resulting solution to 0-5 °C in an ice bath.[1]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite. The rate of addition should be controlled to maintain the temperature below 10-12 °C.[5][7]
-
Stir the mixture for approximately 30 minutes at low temperature to ensure complete formation of the diazonium salt.[5][7]
-
-
Step 4 (Azo Coupling):
-
Step 5 (Isolation of Balsalazide Acid):
-
Slowly add hydrochloric acid to acidify the mixture to a pH of 4.0-4.5, causing the product to precipitate.[5][7]
-
Maintain the temperature at 60-65 °C for another 3 hours, then cool to ambient temperature.[5][7]
-
Filter the resulting solid, wash thoroughly with water, and dry in vacuo to yield crude balsalazide.[5][7]
Protocol for Purification of this compound
-
Suspend the crude balsalazide acid in water.
-
Add a stoichiometric amount of aqueous sodium hydroxide solution to dissolve the acid and form the disodium salt.
-
Filter the solution to remove any insoluble impurities.
-
Add n-propanol and/or methanol to the aqueous solution to induce crystallization.[5][7]
-
Cool the mixture to allow for complete crystallization.
-
Filter the purified crystals, wash with a small amount of the crystallization solvent or another suitable solvent, and dry under vacuum.
Conclusion
The synthesis of this compound is a well-established process centered around the diazotization of an aromatic amine and subsequent azo coupling with salicylic acid. While the core chemistry is straightforward, achieving high yield and purity requires careful control over reaction parameters such as temperature, pH, and reagent stoichiometry. Purification, primarily achieved through precipitation and recrystallization, is essential to remove a range of identified impurities. Advances in synthetic methodology, including the use of sulfonate intermediates and microwave assistance, offer potential improvements in safety, efficiency, and environmental impact. This guide provides a foundational understanding for researchers and professionals involved in the development and manufacturing of this important therapeutic agent.
References
- 1. tandfonline.com [tandfonline.com]
- 2. WO2007025146A2 - Balsalazide formulations and manufacture and use thereof - Google Patents [patents.google.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. veeprho.com [veeprho.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. CN101851174A - A kind of microwave-assisted method for synthesizing balsalazide sodium - Google Patents [patents.google.com]
- 7. US7271253B1 - Safe process for the preparation of balsalazide - Google Patents [patents.google.com]
- 8. Sustainable Synthesis of Balsalazide and Sulfasalazine Based on Diazotization with Low Concentrations of Nitrogen Dioxide in Air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2006072699A1 - Method for the recrystallisation and/or purification of azo-type compounds - Google Patents [patents.google.com]
- 10. tandfonline.com [tandfonline.com]
Unraveling the Metabolic Journey of Balsalazide Disodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balsalazide disodium is a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1][2][3] Functioning as a prodrug, its therapeutic efficacy is intrinsically linked to its metabolic activation within the gastrointestinal tract.[1][2][4] This technical guide provides an in-depth exploration of the identification and characterization of this compound metabolites, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the metabolic pathways, present quantitative data, and outline experimental methodologies, all while adhering to stringent data presentation and visualization requirements.
Metabolic Pathway of this compound
This compound is specifically designed for targeted delivery to the colon.[5][6][7][8] Upon oral administration, it transits through the upper gastrointestinal tract largely intact. Once it reaches the colon, the crucial metabolic activation is initiated by azoreductase enzymes produced by the resident gut microbiota.[2][4][9][10] These bacterial enzymes cleave the azo bond of the balsalazide molecule, releasing two primary metabolites: the therapeutically active 5-aminosalicylic acid (5-ASA), also known as mesalamine, and the inert carrier moiety, 4-aminobenzoyl-ß-alanine (4-ABA).[2][4][11]
Following their release in the colon, both 5-ASA and 4-ABA can undergo further metabolism, primarily through N-acetylation in the intestinal mucosa and liver, forming N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA) and N-acetyl-4-aminobenzoyl-ß-alanine (N-Ac-4-ABA), respectively.[11][12] N-Ac-5-ASA is the major metabolite of 5-ASA.[5][6][8]
Metabolic pathway of this compound.
Quantitative Data on Balsalazide and its Metabolites
The systemic absorption of intact balsalazide is minimal. The majority of the drug reaches the colon for metabolic activation. The following tables summarize key pharmacokinetic parameters and urinary excretion data for balsalazide and its principal metabolites.
Table 1: Pharmacokinetic Parameters of Balsalazide and its Metabolites in Healthy Volunteers (Single 2.25 g Dose, Fasting)
| Analyte | Cmax (ng/mL) | Tmax (h) | AUClast (ng·h/mL) |
| Balsalazide | 1.35 ± 0.73 | 0.8 ± 0.85 | 1.52 ± 1.01 |
| 5-ASA | 2.59 ± 1.46 | 8.2 ± 1.98 | 2.10 ± 2.58 |
| N-Ac-5-ASA | 17.8 ± 8.14 | 9.9 ± 2.49 | 17.7 ± 13.7 |
| Data presented as mean ± standard deviation.[5] |
Table 2: Urinary Excretion of Balsalazide and its Metabolites in Healthy Volunteers (Single 2.25 g Dose, Fasting)
| Analyte | Mean Urinary Recovery (% of dose) |
| Balsalazide | 0.20 |
| 5-ASA | 0.22 |
| N-Ac-5-ASA | 10.2 |
| Data from a single-dose study.[2][4][5] |
Table 3: Steady-State Urinary Excretion of Balsalazide and its Metabolites in Healthy Volunteers (3.3 g Twice Daily)
| Analyte | Mean % of Dose Excreted in Urine over 12 hours |
| Balsalazide | 0.16 |
| 5-ASA | 4.6 |
| N-Ac-5-ASA | 15.6 |
| 4-ABA | 0.40 |
| N-Ac-4-ABA | 1.8 |
| Data from a repeated-dose study.[11][12] |
Experimental Protocols for Metabolite Identification and Characterization
The identification and quantification of balsalazide and its metabolites in biological matrices such as plasma, urine, and feces are predominantly achieved using high-performance liquid chromatography (HPLC) coupled with various detection methods, including ultraviolet (UV) and mass spectrometry (MS).
General Experimental Workflow
A general experimental workflow for metabolite analysis.
Detailed Methodologies
1. Sample Preparation:
-
Plasma/Serum: Deproteinization is a critical first step, often achieved by the addition of an acid such as perchloric acid.[13][14] This is followed by centrifugation to remove precipitated proteins.
-
Extraction: Liquid-liquid extraction or solid-phase extraction (SPE) can be employed to concentrate the analytes and remove interfering substances.
-
Derivatization: For the analysis of 5-ASA, derivatization may be used to improve its chromatographic properties and extraction efficiency. For instance, propionylation with propionic anhydride can be performed to create a more lipophilic derivative.[13]
2. Chromatographic Separation:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, and column oven is utilized.
-
Column: A reversed-phase C18 column is commonly used for the separation of balsalazide and its metabolites.[15][16][17]
-
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., sodium acetate or potassium dihydrogen phosphate) and an organic modifier (e.g., methanol or acetonitrile).[15][16] The pH of the aqueous phase is adjusted to ensure optimal separation. An isocratic elution is often sufficient.[15]
3. Detection and Quantification:
-
UV Detection: UV detection is a robust method for quantification. The wavelength is selected based on the absorbance maxima of the analytes, for example, around 255 nm or 313 nm.[13][14][15]
-
Mass Spectrometry (MS): For higher sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS or LC-MS/MS). This allows for the definitive identification of metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.[13][14][15]
-
Quantification: Quantification is performed by constructing calibration curves using standards of known concentrations. Internal standards are used to correct for variations in sample preparation and instrument response.[13]
Conclusion
The metabolic activation of this compound in the colon is a classic example of targeted drug delivery leveraging the gut microbiome. Understanding the identity and quantitative disposition of its metabolites, primarily 5-ASA and its acetylated form, is crucial for optimizing therapeutic strategies and for the development of future colon-targeted therapies. The analytical methodologies outlined in this guide, centered around HPLC with UV and MS detection, provide the necessary tools for researchers to accurately characterize the metabolic fate of this important anti-inflammatory agent.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. biomedres.us [biomedres.us]
- 4. Balsalazide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 6. drugs.com [drugs.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Gut Microbiota-driven Drug Metabolism in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. drugs.com [drugs.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. holcapek.upce.cz [holcapek.upce.cz]
- 15. Characterization of degradation products of the Balsalazide by Mass spectrometry: Optimization of stability-indicating HPLC method for separation and quantification of process related impurities of Balsalazide -Analytical Science and Technology [koreascience.kr]
- 16. pharmascholars.com [pharmascholars.com]
- 17. ijrpc.com [ijrpc.com]
A Comprehensive Technical Guide to the Physicochemical Properties of Balsalazide Disodium for Formulation Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balsalazide disodium, a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), is a key therapeutic agent in the management of inflammatory bowel disease, particularly ulcerative colitis. Its efficacy is intrinsically linked to its targeted delivery to the colon, a characteristic governed by its physicochemical properties. This technical guide provides an in-depth exploration of these properties, offering crucial data and methodologies to support formulation development, quality control, and regulatory submissions.
Chemical and Physical Properties
This compound is an odorless, orange to yellow microcrystalline powder.[1][2] It is a stable compound, typically supplied as a dihydrate.[3]
| Property | Value | Source(s) |
| Chemical Name | (E)-5-[[-4-[[(2-carboxyethyl) amino]carbonyl] phenyl]azo]-2-hydroxybenzoic acid, disodium salt, dihydrate | [2] |
| Molecular Formula | C₁₇H₁₃N₃Na₂O₆·2H₂O | [3] |
| Molecular Weight | 437.31 g/mol | [3] |
| CAS Number | 150399-21-6 (dihydrate) | [3] |
| Appearance | Orange to yellow microcrystalline powder | [2] |
| Melting Point | >350 °C | [4] |
| pKa (Predicted) | Strongest Acidic: 3.06, Strongest Basic: -0.033 | [5] |
| logP (Predicted) | 2.44 | [5] |
Solubility Profile
The solubility of this compound is a critical factor in its formulation and in vivo behavior. It is designed to have low solubility in the acidic environment of the upper gastrointestinal tract, ensuring its delivery to the colon.
| Solvent | Solubility | Source(s) |
| Water | Freely soluble | [2] |
| Isotonic Saline | Freely soluble | [2] |
| Methanol | Sparingly soluble | [2] |
| Ethanol | Sparingly soluble | [2] |
| Other Organic Solvents | Practically insoluble | [2] |
| DMSO | ≥87 mg/mL | [6] |
| 0.1 N NaOH | Soluble | [7] |
Experimental Protocols
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
Protocol:
-
Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, buffer of specific pH) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
pH Measurement: For aqueous solutions, the pH of the saturated solution is measured.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a common method for determining the acid dissociation constant (pKa) of ionizable compounds.
Protocol:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a co-solvent mixture (e.g., water-methanol) for poorly soluble compounds, to a known concentration (e.g., 1 mM). The ionic strength of the solution is maintained constant using an electrolyte like KCl (e.g., 0.15 M).
-
Titration Setup: The solution is placed in a thermostatted vessel (e.g., 25 °C) and purged with an inert gas (e.g., nitrogen) to remove dissolved carbon dioxide. A calibrated pH electrode is immersed in the solution.
-
Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the inflection point of this curve, often calculated using the first or second derivative of the titration data.
Stability Profile
The stability of this compound is crucial for ensuring its quality, efficacy, and safety throughout its shelf life. Stability studies are conducted under various stress conditions to identify potential degradation products and establish appropriate storage conditions.
Forced Degradation Studies
Forced degradation studies are performed to accelerate the degradation of the drug substance and help in the development of stability-indicating analytical methods.
Protocol Outline:
-
Acid Hydrolysis: The drug substance is exposed to an acidic solution (e.g., 1 N HCl) at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 12 hours).[1]
-
Base Hydrolysis: The drug substance is exposed to a basic solution (e.g., 1 N NaOH) at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 12 hours).[1]
-
Oxidative Degradation: The drug substance is treated with an oxidizing agent (e.g., 3.0% H₂O₂) at room temperature for a defined period (e.g., 12 hours).[1]
-
Thermal Degradation: The solid drug substance is exposed to high temperature (e.g., 80 °C) for a defined period (e.g., 24 hours).[1]
-
Photolytic Degradation: The drug substance is exposed to UV light (e.g., 1.2 million Lux/h) and visible light to assess its photosensitivity.[1]
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is essential for separating and quantifying this compound from its degradation products and process-related impurities.
Example HPLC Method Parameters:
| Parameter | Condition |
| Column | Spherisorb ODS2 (250 × 4.6 mm, 5.0 µm) |
| Mobile Phase | 0.2 M sodium acetate solution (pH 4.5) and methanol (55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 255 nm |
| Column Temperature | 35 °C |
| Injection Volume | 20 µL |
Source: Korea Science[1]
Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. It is an important parameter to consider for formulation, packaging, and storage. While one source describes this compound as nonhygroscopic, quantitative data from dynamic vapor sorption (DVS) analysis is the standard for classification.[4]
Dynamic Vapor Sorption (DVS) Analysis
DVS analysis provides a detailed profile of a material's interaction with water vapor.
Experimental Workflow:
-
Sample Preparation: A small, accurately weighed sample of this compound is placed in the DVS instrument.
-
Drying: The sample is dried under a stream of dry nitrogen gas (0% relative humidity, RH) until a stable weight is achieved.
-
Sorption Isotherm: The RH is incrementally increased (e.g., in 10% steps from 0% to 90% RH), and the change in mass is recorded at each step until equilibrium is reached.
-
Desorption Isotherm: The RH is then incrementally decreased from 90% back to 0% RH, and the mass change is again recorded.
-
Data Analysis: The resulting sorption and desorption isotherms are plotted (mass change vs. RH). The hygroscopicity is classified based on the percentage of moisture uptake at a specific RH (e.g., 80% RH).
Mechanism of Action and Signaling Pathways
Balsalazide is a prodrug that is specifically activated in the colon by bacterial azoreductases. This enzymatic cleavage releases the active therapeutic agent, mesalamine (5-ASA), and an inert carrier molecule, 4-aminobenzoyl-β-alanine.
Prodrug activation of balsalazide in the colon.
Mesalamine exerts its anti-inflammatory effects through multiple mechanisms, primarily by modulating key inflammatory signaling pathways within the colonic mucosa.
Key signaling pathways modulated by mesalamine.
Conclusion
A thorough understanding of the physicochemical properties of this compound is paramount for the successful development of effective and stable drug products. The data and protocols presented in this guide serve as a valuable resource for researchers and formulation scientists, facilitating a data-driven approach to formulation design, optimization, and quality control. Further characterization of properties such as experimentally determined pKa and logP, as well as detailed hygroscopicity profiling, will continue to refine our understanding and application of this important therapeutic agent.
References
- 1. Characterization of degradation products of the Balsalazide by Mass spectrometry: Optimization of stability-indicating HPLC method for separation and quantification of process related impurities of Balsalazide -Analytical Science and Technology [koreascience.kr]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. This compound dihydrate, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Solid state analysis - Analytical techniques - Holodiag, votre partenaire en état solide et cristallisation [holodiag.com]
- 6. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the In Vitro Anti-Inflammatory Pathways of Balsalazide Disodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Balsalazide disodium is a colon-specific prodrug of mesalazine (5-aminosalicylic acid, 5-ASA), a first-line therapy for mild to moderate ulcerative colitis.[1][2] Its clinical efficacy is attributed to the local anti-inflammatory effects of 5-ASA within the colon.[3] This technical guide provides an in-depth exploration of the core in vitro anti-inflammatory pathways modulated by balsalazide's active metabolite, 5-ASA. We will detail its mechanisms of action, including the inhibition of the nuclear factor-kappa B (NF-κB) signaling cascade, activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), and modulation of arachidonic acid metabolism. This document summarizes key quantitative data, presents detailed experimental protocols for in vitro analysis, and utilizes visualizations to elucidate complex biological pathways and workflows, serving as a comprehensive resource for researchers in the field of inflammatory bowel disease and drug development.
Introduction
This compound is an aminosalicylate designed for targeted delivery of its active moiety, mesalazine (5-ASA), to the large intestine.[2][4] Structurally, it consists of 5-ASA linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond.[5] This bond protects the drug from absorption in the upper gastrointestinal tract, ensuring it reaches the colon intact.[1][3] There, bacterial azoreductases cleave the bond, releasing 5-ASA to exert its therapeutic effects directly at the site of inflammation.[1][2] Understanding the specific molecular interactions of 5-ASA in a controlled in vitro environment is crucial for elucidating its precise anti-inflammatory effects and for the development of novel therapeutic strategies.
Core Anti-Inflammatory Pathways of Mesalazine (5-ASA)
The anti-inflammatory properties of 5-ASA are multifaceted, involving the modulation of several key signaling pathways implicated in the pathogenesis of intestinal inflammation.
Mechanism of Action: Prodrug Conversion
Balsalazide's design as a prodrug is central to its targeted action. Upon reaching the colon, it is metabolized by bacterial enzymes into equimolar amounts of the therapeutically active 5-ASA and the inactive carrier molecule.[5]
Caption: Conversion of Balsalazide to its active form, 5-ASA, in the colon.
Inhibition of the NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[4] In inflammatory bowel disease, NF-κB is pathologically activated.[6] 5-ASA has been shown to be a potent inhibitor of this pathway.[4][7][8] The mechanism involves preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκB-α.[7][9] This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent transcriptional activity.[7][10][11]
Caption: Inhibition of the NF-κB pathway by Mesalazine (5-ASA).
Activation of Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ)
PPAR-γ is a nuclear receptor highly expressed in the colon that plays a key role in the negative regulation of inflammatory responses.[12][13] 5-ASA acts as a ligand and activator of PPAR-γ.[5][12] Upon activation, PPAR-γ can transrepress the activity of pro-inflammatory transcription factors like NF-κB and AP-1, thereby downregulating the expression of inflammatory genes.[14] This activation is a key COX-independent mechanism of 5-ASA's anti-inflammatory action.[12]
Caption: Activation of the PPAR-γ anti-inflammatory pathway by Mesalazine (5-ASA).
Modulation of Arachidonic Acid Metabolism
Chronic inflammation in IBD is associated with increased mucosal production of arachidonic acid metabolites, including prostaglandins and leukotrienes.[5] 5-ASA is known to inhibit both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the synthesis of these potent inflammatory mediators.[2][4][5][8]
Quantitative In Vitro Data
While many studies describe the qualitative effects of 5-ASA, some provide quantitative insights into its anti-inflammatory potency. The data below is collated from in vitro studies on various cell lines.
| Cell Line | Stimulus | Treatment | Concentration | Observed Effect | Reference |
| THP-1 (Monocytic) | Monosodium Urate (MSU) | Mesalazine | 0.5 mM - 1.0 mM | Significant inhibition of TNF-α release. | [15] |
| HCT116 (Colorectal) | - | Balsalazide + Parthenolide | 20 mM (Balsalazide) | Synergistic anti-proliferative effects; marked suppression of NF-κB p65 nuclear translocation and IκB-α phosphorylation. | [7][11] |
| Rabbit Distal Ileum | - | Balsalazide | 0.1 mM - 10 mM | Significant stimulation of ileal secretion (measured by short-circuit current). | [16] |
Key Experimental Protocols
The following are generalized protocols for key experiments used to investigate the in vitro anti-inflammatory effects of balsalazide's active metabolite, 5-ASA.
Cell Culture and Treatment
-
Cell Lines : Human monocytic cells (e.g., THP-1) or human colorectal cancer cells (e.g., HCT116, Caco-2) are commonly used.
-
Culture Conditions : Cells are maintained in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO₂ incubator.
-
Plating : Cells are seeded into multi-well plates at a predetermined density to achieve approximately 80% confluency at the time of treatment.
-
Stimulation : To induce an inflammatory response, cells are often pre-treated with an inflammatory agent such as Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) for a specified duration.
-
Treatment : Following stimulation, cells are treated with varying concentrations of 5-ASA (or balsalazide, depending on the experimental design) for a period typically ranging from 4 to 24 hours.
NF-κB Activity Assay (Western Blot for p65 Nuclear Translocation)
This protocol assesses the ability of 5-ASA to prevent the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Caption: Experimental workflow for NF-κB p65 nuclear translocation analysis.
Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Sample Collection : After cell treatment (Protocol 4.1), collect the culture supernatant.
-
Assay Performance : Perform the ELISA according to the manufacturer’s instructions for the specific cytokine of interest.
-
Plate Reading : Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis : Calculate the cytokine concentrations in the samples by comparing their absorbance values to a standard curve generated from known concentrations of the recombinant cytokine.
PPAR-γ Activation Assay (Reporter Assay)
This assay measures the ability of 5-ASA to activate PPAR-γ-mediated gene transcription.
-
Transfection : Co-transfect cells (e.g., Caco-2) with a PPAR-γ expression vector and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).
-
Treatment : After transfection, treat the cells with 5-ASA or a known PPAR-γ agonist (e.g., rosiglitazone) as a positive control.
-
Cell Lysis : Lyse the cells and measure the luciferase activity using a luminometer.
-
Analysis : An increase in luciferase activity relative to untreated controls indicates activation of PPAR-γ.
Conclusion
In vitro studies provide compelling evidence that this compound, through its active metabolite mesalazine (5-ASA), exerts potent anti-inflammatory effects by modulating multiple, interconnected signaling pathways. The primary mechanisms include the robust inhibition of the pro-inflammatory NF-κB pathway, the activation of the anti-inflammatory nuclear receptor PPAR-γ, and the suppression of arachidonic acid metabolism. These actions collectively lead to a significant reduction in the production of key inflammatory mediators. The experimental protocols and quantitative data presented in this guide offer a foundational resource for scientists and researchers dedicated to advancing the understanding and treatment of inflammatory bowel disease.
References
- 1. Articles [globalrx.com]
- 2. Articles [globalrx.com]
- 3. Articles [globalrx.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Frontiers | Integrated Analysis Reveals the Targets and Mechanisms in Immunosuppressive Effect of Mesalazine on Ulcerative Colitis [frontiersin.org]
- 7. Balsalazide Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Targeting NF-κB pathway for treating ulcerative colitis: comprehensive regulatory characteristics of Chinese medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Balsalazide Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular basis of the potential of mesalazine to prevent colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PPAR-gamma in ulcerative colitis: a novel target for intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An In Vitro Study Evaluating the Safety of Mesalazine on Human Nasoepithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative analysis of the in vitro prosecretory effects of balsalazide, sulfasalazine, olsalazine, and mesalamine in rabbit distal ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Molecular Targets of Balsalazide Disodium in Colon Cancer Research
Introduction
This compound is a prodrug of 5-aminosalicylic acid (5-ASA), an anti-inflammatory agent widely used in the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1][2][3][4] It is specifically designed for targeted delivery to the colon, where bacterial azoreductases cleave it to release the active mesalamine (5-ASA) molecule and an inert carrier.[2][4][5] Beyond its established anti-inflammatory effects, a growing body of preclinical and epidemiological evidence suggests that 5-ASA possesses chemopreventive properties against colorectal cancer (CRC), especially in the context of colitis-associated cancer.[6][7][8] This guide provides a detailed examination of the molecular targets of balsalazide's active metabolite, 5-ASA, in colon cancer cells, summarizing key quantitative data, experimental methodologies, and the signaling pathways involved.
Core Molecular Targets and Mechanisms of Action
The anticancer effects of 5-ASA are not attributed to a single mechanism but rather to its ability to modulate multiple, interconnected signaling pathways crucial for cancer cell proliferation, survival, and inflammation.
Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling
The NF-κB pathway is a critical regulator of inflammation and is constitutively active in many cancers, promoting cell survival and proliferation.[1] 5-ASA is a known inhibitor of this pathway.[2][9][10][11]
-
Mechanism: 5-ASA prevents the phosphorylation and subsequent degradation of IκB-α, the natural inhibitor of NF-κB.[1][12] This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its nuclear translocation and subsequent activation of pro-survival and pro-inflammatory target genes.[1][9][12]
-
Synergistic Effects: The combination of balsalazide with other NF-κB inhibitors, such as parthenolide, has been shown to produce synergistic anti-proliferative effects and enhance the induction of apoptosis in human colorectal cancer cells.[1][9][10][12][13]
Modulation of the Wnt/β-catenin Pathway
Aberrant activation of the Wnt/β-catenin signaling pathway, often due to mutations in the APC gene, is a hallmark of the vast majority of colorectal cancers.[14][15] 5-ASA has been shown to negatively regulate this pathway.[6][16][17][18]
-
Mechanism: 5-ASA promotes the phosphorylation of β-catenin, marking it for proteasomal degradation.[6][16] This reduces the accumulation of β-catenin in the nucleus, thereby decreasing the transcription of its target genes, such as c-Myc and Cyclin D1, which are critical drivers of cell proliferation.[6][17][19] Some evidence suggests this effect may be mediated through the inhibition of protein phosphatase 2A (PP2A), a regulator of β-catenin phosphorylation.[16][20]
Activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ)
PPAR-γ is a nuclear receptor that acts as a transcription factor. Its activation in colon cancer cells is linked to anti-proliferative and pro-apoptotic effects. 5-ASA is a known agonist of PPAR-γ.[19][20][21]
-
Mechanism: By binding to and activating PPAR-γ, 5-ASA can induce apoptosis and inhibit cancer cell growth.[21][22] This activation is associated with the induction of the tumor suppressor PTEN, activation of caspases, and decreased expression of survival proteins like survivin and XIAP.[19][22] The anti-cancer effects of 5-ASA are significantly reduced in cells with non-functional PPAR-γ, highlighting its importance as a direct target.[19][22]
Induction of Cell Cycle Arrest and Apoptosis
5-ASA directly impacts the cell cycle machinery, leading to a halt in proliferation and the induction of programmed cell death (apoptosis).
-
Cell Cycle Arrest: 5-ASA can induce an accumulation of cells in the S-phase or G2/M phase of the cell cycle.[8][20][23] This effect may be linked to the activation of an ATR-dependent DNA replication checkpoint, which can slow DNA replication and potentially improve replication fidelity.[20] Other studies suggest 5-ASA inhibits the mTOR signaling pathway, a key regulator of cell cycle progression, by inhibiting phospholipase D (PLD) activity.[24]
-
Apoptosis: 5-ASA has been shown to induce apoptosis in colon cancer cells both in vitro and in vivo.[6][8][23] This is achieved through multiple mechanisms, including the inhibition of anti-apoptotic NF-κB signaling and the activation of pro-apoptotic PPAR-γ pathways, leading to the activation of executioner caspases like caspase-3.[9][10][22]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies on the effects of balsalazide and its active metabolite, 5-ASA.
Table 1: In Vivo Efficacy in Animal Models of Colon Carcinogenesis
| Model | Treatment | Key Finding | Percent Reduction | Reference |
| Azoxymethane (AOM)-induced Aberrant Crypt Foci (ACF) in rats | Balsalazide | Reduction in ACF formation | Up to 60% | [23][25] |
| B6-Min/+ Mouse (genetically susceptible to intestinal tumors) | Balsalazide | Reduction in intestinal tumor number | Up to 80% | [23][25] |
| Colonic Polyps in Humans (Post-hoc analysis) | Balsalazide (3 g/d) | Reduced increase in total adenoma burden vs. placebo | 42% less increase | [23] |
Table 2: In Vitro Effects on Colon Cancer Cell Lines
| Cell Line | Treatment | Effect | Concentration | Result | Reference |
| HCT116 | Balsalazide | Inhibition of Proliferation | 20 mmol/L | Significant reduction in cell proliferation | [1] |
| HCT116 | Balsalazide + Parthenolide | Synergistic Cell Death | 20 mM Balsa + 20 µM PT | 66% reduction in cell viability | [11][26] |
| SW480 | Balsalazide | Inhibition of Proliferation | 20 mmol/L | Significant reduction in cell proliferation | [1] |
| HT-29 | Balsalazide | Inhibition of Proliferation | 20 mmol/L | Significant reduction in cell proliferation | [1] |
| Various CRC cells | Mesalazine (5-ASA) | Apoptosis Induction | 10-40 mmol/L | Increased apoptotic rate | [6][20] |
| Various CRC cells | Mesalazine (5-ASA) | Cell Cycle Arrest | 10-40 mmol/L | S-phase or G2/M accumulation | [8][20] |
Detailed Experimental Protocols
Methodologies for key experiments are outlined below to provide a framework for replicating and expanding upon existing research.
Protocol 1: Western Blot Analysis for Protein Expression and Phosphorylation
This protocol is used to detect changes in the levels and activation status of proteins within the targeted signaling pathways (e.g., p-IκBα, total β-catenin, cleaved PARP).
-
Cell Lysis:
-
Treat colorectal cancer cells (e.g., HCT116, HT-29) with desired concentrations of 5-ASA or vehicle control for a specified time.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto a 4-20% Tris-glycine polyacrylamide gel and separate proteins by electrophoresis.
-
-
Protein Transfer:
-
Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p65, anti-β-catenin, anti-p-IκBα) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., anti-β-actin or anti-GAPDH) to ensure equal protein loading.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound, Colazal: Drug Facts, Side Effects and Dosage [medicinenet.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Molecular basis of the potential of mesalazine to prevent colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic review: molecular chemoprevention of colorectal malignancy by mesalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of the Antitumor Effects of Mesalazine and Its Preventive Potential in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Balsalazide Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells [irjournal.org]
- 10. Balsalazide Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Balsalazide Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Flavonoids and Wnt/β-Catenin Signaling: Potential Role in Colorectal Cancer Therapies [mdpi.com]
- 15. The Wnt/β-catenin signaling pathway in colorectal cancer: mechanism and intervention of traditional Chinese medicine and chemical compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Mechanisms of the Antitumor Effects of Mesalazine and Its Preventive Potential in Colorectal Cancer [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Colorectal Cancer Chemoprevention by Mesalazine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 5-ASA Affects Cell Cycle Progression in Colorectal Cells by Reversibly Activating a Replication Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. PPARgamma is involved in mesalazine-mediated induction of apoptosis and inhibition of cell growth in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Chemoprevention of Colonic Polyps with Balsalazide: An Exploratory, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 5-Aminosalicylic acid inhibits cell cycle progression in a phospholipase D dependent manner in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Chemoprevention of colon cancer carcinogenesis by balsalazide: inhibition of azoxymethane-induced aberrant crypt formation in the rat colon and intestinal tumor formation in the B6-Min/+ mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. irjournal.org [irjournal.org]
The Pharmacodynamics of Balsalazide Disodium in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balsalazide disodium is a second-generation aminosalicylate prodrug designed for the targeted delivery of mesalamine (5-aminosalicylic acid, 5-ASA) to the colon.[1][2][3] Its utility in the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis, is well-established in clinical practice. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound as elucidated through various animal models of colitis. By examining the quantitative data, experimental methodologies, and underlying signaling pathways, this document aims to offer valuable insights for researchers, scientists, and professionals involved in the development of novel therapeutics for IBD.
Balsalazide consists of the therapeutically active 5-ASA moiety linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via a diazo bond.[1] This bond protects the 5-ASA from absorption in the upper gastrointestinal tract, allowing for its targeted release in the colon through the action of bacterial azoreductases.[1][4] The localized delivery of 5-ASA to the site of inflammation is a key feature of balsalazide's design, maximizing its therapeutic effects while minimizing systemic side effects.[3]
Mechanism of Action
The primary anti-inflammatory effects of balsalazide are attributable to its active metabolite, 5-ASA. While the complete mechanism of action is still under investigation, several key pathways have been identified through studies in animal models of colitis.
Anti-inflammatory and Antioxidant Effects
5-ASA exerts its anti-inflammatory effects through multiple mechanisms. It is known to inhibit the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[5][6] Furthermore, 5-ASA has been shown to possess antioxidant properties, which are crucial in mitigating the oxidative stress associated with chronic intestinal inflammation.[1]
Modulation of Signaling Pathways
A significant aspect of 5-ASA's mechanism of action involves the modulation of key intracellular signaling pathways that regulate inflammation. Notably, 5-ASA has been identified as a ligand for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with potent anti-inflammatory properties.[6][7] Activation of PPAR-γ can suppress the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB).[2][5] By inhibiting NF-κB, 5-ASA can downregulate the expression of numerous pro-inflammatory genes, including those encoding for cytokines like TNF-α and IL-1β.[2][5]
The following diagram illustrates the proposed signaling pathway for the anti-inflammatory action of 5-ASA, the active metabolite of balsalazide.
References
- 1. Balsalazine decreases intestinal mucosal permeability of dextran sulfate sodium-induced colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminosalicylic Acid Inhibits IκB Kinase α Phosphorylation of IκBα in Mouse Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for the treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 5. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute murine colitis reduces colonic 5-aminosalicylic acid metabolism by regulation of N-acetyltransferase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 5-aminosalicylic acid antineoplastic effect in the intestine is mediated by PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Stability-Indicating HPLC Method for the Determination of Balsalazide Disodium
Abstract
This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of balsalazide disodium in bulk drug and pharmaceutical dosage forms. The developed method is also capable of separating this compound from its process-related impurities and degradation products formed under various stress conditions. The method was validated in accordance with ICH guidelines to ensure its suitability for routine quality control analysis.
Introduction
Balsalazide is a prodrug of mesalamine (5-aminosalicylic acid), an anti-inflammatory agent used in the treatment of inflammatory bowel disease, particularly ulcerative colitis.[1][2] It is administered as the disodium salt.[2][3] The drug is designed to deliver the active moiety, mesalamine, to the colon, minimizing systemic absorption and potential side effects.[1][2] A reliable and stability-indicating analytical method is crucial for ensuring the quality, efficacy, and safety of this compound drug products. This application note presents a detailed protocol for a validated RP-HPLC method suitable for this purpose.
Experimental
Chemicals and Reagents
-
This compound reference standard (Purity ≥98.0%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Phosphate (AR grade)
-
Orthophosphoric Acid (AR grade)
-
Sodium Hydroxide (AR grade)
-
Hydrochloric Acid (AR grade)
-
Hydrogen Peroxide (30%, AR grade)
-
Water (HPLC grade)
Instrumentation
An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector was used.[1] Data acquisition and processing were performed using a suitable chromatography data system.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Phosphate Buffer (pH 2.5) : Methanol (Gradient) |
| Buffer Preparation | 10 mM Potassium Dihydrogen Orthophosphate, pH adjusted to 2.5 with Orthophosphoric Acid[4] |
| Flow Rate | 1.0 mL/min[1][4] |
| Injection Volume | 10 µL[4] |
| Column Temperature | 35 °C[1] |
| Detection Wavelength | 240 nm[4] |
| Internal Standard | Nifedipine (optional)[5][6] |
Protocols
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of methanol and sonicate to dissolve.[1]
-
Dilute to the mark with methanol.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase.
Sample Solution Preparation (from Capsules)
-
Weigh and finely powder the contents of not fewer than 20 capsules.
-
Accurately weigh a portion of the powder equivalent to 75 mg of balsalazide and transfer it to a 50 mL volumetric flask.[2]
-
Add about 30 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.[2]
-
Make up the volume with the mobile phase.[2]
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute 1 mL of the filtered solution to 10 mL with the mobile phase to obtain a final concentration of 150 µg/mL.[2]
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[1] The drug was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.
-
Acid Hydrolysis: Treat the drug solution with 1N HCl at 60°C for 2 hours.
-
Base Hydrolysis: Treat the drug solution with 0.1N NaOH at 60°C for 1 hour.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
Results and Discussion
The developed HPLC method successfully separated this compound from its impurities and degradation products. The retention time for balsalazide was found to be approximately 3.42 to 3.685 minutes under different reported conditions.[3][5]
Method Validation Summary
The method was validated for linearity, precision, accuracy, specificity, and robustness.
| Validation Parameter | Result |
| Linearity Range | 10 - 50 µg/mL[5][6] |
| Correlation Coefficient (r²) | > 0.999[7] |
| Precision (%RSD) | < 2.0%[2][4] |
| Accuracy (% Recovery) | 98.20% - 101.58%[8] |
| Limit of Detection (LOD) | 0.003 µg/mL for impurities[1] |
| Limit of Quantitation (LOQ) | 0.01 µg/mL for impurities |
Stability-Indicating Assay
The forced degradation studies showed significant degradation of this compound under acidic, basic, and oxidative conditions.[4] The degradation was found to be between 4.93% and 8.18% under these conditions.[1] The method was able to resolve the degradation products from the parent drug peak, confirming its stability-indicating nature.
Diagrams
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Activation pathway of this compound in the colon.
Conclusion
The developed and validated RP-HPLC method is simple, rapid, precise, accurate, and stability-indicating for the determination of this compound in bulk and pharmaceutical dosage forms. The method is suitable for routine quality control testing and for stability studies.
References
- 1. Characterization of degradation products of the Balsalazide by Mass spectrometry: Optimization of stability-indicating HPLC method for separation and quantification of process related impurities of Balsalazide -Analytical Science and Technology [koreascience.kr]
- 2. pharmascholars.com [pharmascholars.com]
- 3. ijrpc.com [ijrpc.com]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. pharmacreations.com [pharmacreations.com]
Application Notes and Protocols for Balsalazide Disodium in Animal Models of IBD
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of balsalazide disodium for inducing remission in animal models of Inflammatory Bowel Disease (IBD). The protocols and data presented are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of balsalazide and related compounds.
Introduction
This compound is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), a first-line treatment for mild to moderate ulcerative colitis.[1] It is designed to deliver the active moiety, 5-ASA, directly to the colon, minimizing systemic absorption and potential side effects.[2] In the colon, bacterial azoreductases cleave the azo bond in balsalazide, releasing 5-ASA, which then exerts its anti-inflammatory effects locally.[3] Animal models of IBD, such as dextran sulfate sodium (DSS)-induced colitis and 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis, are crucial for the preclinical evaluation of therapeutic agents like balsalazide.
Mechanism of Action
Balsalazide acts as a targeted delivery system for mesalamine to the colon. The anti-inflammatory effects of mesalamine are multifaceted and include the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of inflammatory mediators like prostaglandins and leukotrienes.[4] Additionally, mesalamine has been shown to modulate inflammatory signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and the IL-6/STAT3 pathway.[5][6]
Figure 1: Mechanism of Action of Balsalazide in IBD.
Data Presentation
Table 1: Efficacy of Balsalazide in DSS-Induced Colitis in Mice
| Treatment Group | Dose (mg/kg) | Disease Activity Index (DAI) Score | Histological Index (HI) Score | MPO Activity (U/g tissue) | TNF-α (pg/mg protein) | IFN-γ (pg/mg protein) |
| DSS Control | - | 3.5 ± 0.5 | 7.66 ± 1.00 | 2.5 ± 0.3 | 150 ± 20 | 80 ± 10 |
| Balsalazide | 42 | 2.8 ± 0.4 | 5.66 ± 0.71 | 1.8 ± 0.2 | 110 ± 15 | 60 ± 8 |
| Balsalazide | 141 | 2.2 ± 0.3 | 4.11 ± 0.78 | 1.2 ± 0.1 | 80 ± 10 | 45 ± 5 |
| Balsalazide | 423 | 1.5 ± 0.2 | 2.22 ± 0.44 | 0.8 ± 0.1 | 50 ± 8 | 30 ± 4* |
*Data are presented as mean ± SEM. *p < 0.05 compared to DSS Control. Data adapted from a study in C57BL/6J mice with colitis induced by 5% DSS.[7]
Table 2: Efficacy of Mesalamine (Active Metabolite of Balsalazide) in Animal Models of IBD
| Animal Model | Treatment | Dose (mg/kg) | Key Findings | Reference |
| DSS-Induced Colitis (Mice) | Mesalamine | 100 | Reduced DAI score, increased colon length, and suppressed inflammation. | [8] |
| DSS-Induced Colitis (Mice) | Mesalamine | 200 | Ameliorated disease severity, colon shortening, and histological injury. | [9] |
| TNBS-Induced Colitis (Mice) | Balsalazide | 4 | Reduced oxidative damage and MPO activity. | [10] |
| TNBS-Induced Colitis (Rats) | Mesalamine | 50 | Attenuated colon lipid peroxidation, nitrites, and MPO activity. | [9] |
Experimental Protocols
Protocol 1: Induction of Remission with Balsalazide in DSS-Induced Colitis in Mice
This protocol is based on a study by Zhang et al. (2014).[7]
1. Animal Model:
-
Species: C57BL/6J mice, 6-8 weeks old.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
2. Induction of Colitis:
-
Administer 5% (w/v) Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa) in the drinking water for 7 consecutive days.
-
Monitor mice daily for body weight loss, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).
3. Balsalazide Preparation and Administration:
-
Preparation: this compound is freely soluble in water.[3][11] Prepare a fresh solution of balsalazide in distilled water daily.
-
Dosage: Prepare solutions for intragastric administration at doses of 42, 141, and 423 mg/kg body weight.[7]
-
Administration: Administer the balsalazide solution or vehicle (distilled water) once daily via oral gavage, starting from day 1 of DSS administration and continuing for 7 days.
4. Assessment of Remission:
-
Daily Monitoring: Record body weight, stool consistency, and rectal bleeding daily to calculate the DAI score.
-
Termination: Euthanize mice on day 8.
-
Macroscopic Evaluation: Measure colon length and assess for macroscopic signs of inflammation.
-
Histological Analysis: Collect colon tissue, fix in 10% buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score for severity of inflammation and tissue damage.
-
Biochemical Analysis: Homogenize colon tissue to measure Myeloperoxidase (MPO) activity and levels of inflammatory markers such as TNF-α and IFN-γ using ELISA or other appropriate methods.
Figure 2: Experimental workflow for DSS-induced colitis model.
Protocol 2: Induction of Remission with Mesalamine in TNBS-Induced Colitis in Rats
This protocol is a composite based on several studies investigating the effects of mesalamine in the TNBS model.[9]
1. Animal Model:
-
Species: Male Wistar rats, 200-250g.
-
Housing and Acclimatization: As described in Protocol 1.
2. Induction of Colitis:
-
Fast rats overnight with free access to water.
-
Anesthetize the rats.
-
Instill 1 ml of 50% ethanol containing 2,4,6-trinitrobenzenesulfonic acid (TNBS) (e.g., 100 mg/kg) intrarectally via a catheter inserted approximately 8 cm into the colon.
-
Keep the rats in a head-down position for a few minutes to ensure the distribution of the TNBS solution within the colon.
3. Mesalamine Preparation and Administration:
-
Preparation: Mesalamine can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) or dissolved in a suitable solvent like 2% cyclodextrin.[8]
-
Dosage: Prepare a suspension for oral administration at a dose of 50 mg/kg body weight.[9]
-
Administration: Administer the mesalamine suspension or vehicle once daily via oral gavage for a specified period (e.g., 14 days), starting 24 hours after TNBS instillation.
4. Assessment of Remission:
-
Monitoring: Monitor animals for signs of colitis, including body weight changes and stool consistency.
-
Termination: Euthanize rats at the end of the treatment period.
-
Macroscopic and Histological Analysis: As described in Protocol 1.
-
Biochemical Analysis: Assess MPO activity and other inflammatory markers in colon tissue homogenates as described in Protocol 1.
Figure 3: Experimental workflow for TNBS-induced colitis model.
Conclusion
This compound demonstrates significant efficacy in reducing inflammation and promoting remission in animal models of IBD. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of balsalazide and its active metabolite, mesalamine. Further studies are warranted to explore the long-term efficacy and optimal dosing strategies for balsalazide in the management of IBD.
References
- 1. This compound for the treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Balsalazide Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Balsalazine decreases intestinal mucosal permeability of dextran sulfate sodium-induced colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Aminosalicylic acid ameliorates dextran sulfate sodium-induced colitis in mice by modulating gut microbiota and bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Addition of Berberine to 5-Aminosalicylic Acid for Treatment of Dextran Sulfate Sodium-Induced Chronic Colitis in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
Application Note: Quantification of Balsalazide Disodium in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction Balsalazide disodium is an anti-inflammatory prodrug used in the treatment of mildly to moderately active ulcerative colitis.[1][2][3] It is designed to deliver its active moiety, mesalamine (also known as 5-aminosalicylic acid or 5-ASA), directly to the colon, minimizing systemic absorption and side effects.[4][5] Accurate quantification of balsalazide and its key metabolites in biological matrices such as plasma and urine is critical for pharmacokinetic (PK), bioequivalence (BE), and toxicokinetic studies. This application note provides detailed protocols and methodologies for the robust bioanalysis of balsalazide using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Mechanism of Action and Metabolism
Balsalazide itself has minimal pharmacological activity.[1] It passes through the upper gastrointestinal tract intact and, upon reaching the colon, is cleaved by bacterial azoreductases.[2][6] This cleavage releases the therapeutically active 5-ASA and an inactive carrier molecule, 4-aminobenzoyl-β-alanine (4-ABA).[1][6] 5-ASA and 4-ABA are then further metabolized, primarily through acetylation, to N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA) and N-acetyl-4-aminobenzoyl-β-alanine (N-Ac-4-ABA), respectively.[6]
The anti-inflammatory action of 5-ASA is not fully understood but is believed to be topical on the colonic mucosa.[2][7] It is thought to diminish inflammation by inhibiting the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby blocking the production of inflammatory mediators like prostaglandins and leukotrienes from arachidonic acid.[4][7] Additionally, 5-ASA may inhibit the activation of nuclear factor-kappa B (NF-κB), a protein complex that controls the transcription of inflammatory genes.[4]
Caption: Metabolic pathway of this compound in the colon.
Caption: Anti-inflammatory signaling pathway of 5-ASA.
Experimental Protocols
A sensitive and selective LC-MS/MS method is required for the simultaneous quantification of balsalazide and its four major metabolites in biological fluids. The following protocol is a representative method adapted from validated procedures.[6]
Sample Preparation (Human Plasma)
The sample preparation workflow involves selective derivatization and liquid-liquid extraction to isolate the analytes of interest from the complex plasma matrix.[6]
Caption: Bioanalytical sample preparation workflow.
-
For Balsalazide (BSZ) Analysis:
-
For Metabolites (5-ASA, N-Ac-5-ASA, 4-ABA, N-Ac-4-ABA) Analysis:
-
To a separate aliquot of the acidified plasma sample, add propionic anhydride to derivatize the metabolites.[6] This step improves the lipophilicity and chromatographic retention of the polar metabolites.[8][9]
-
Perform a liquid-liquid extraction.[6]
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
LC-MS/MS Conditions
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled with a triple quadrupole mass spectrometer.[6][10]
-
Chromatographic Columns:
-
Mobile Phase:
-
Flow Rate: Typical flow rates range from 0.2 mL/min to 0.8 mL/min depending on the column and system used.[11][12]
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), often in negative mode for 5-ASA and N-Ac-5-ASA.[11]
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. Precursor-to-product ion transitions are optimized for each analyte and internal standard.[11]
-
Example MRM Transitions (Negative Ion Mode):
-
Quantitative Data and Method Performance
The developed bioanalytical methods must be validated according to regulatory guidelines to ensure reliability. Key validation parameters include linearity, sensitivity (Lower Limit of Quantification, LLOQ), precision, accuracy, and recovery.[8]
Table 1: Bioanalytical Method Validation Parameters for Balsalazide and its Metabolites in Plasma.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Within-Batch Precision (%RSD) | Within-Batch Accuracy (Bias %) | Reference |
|---|---|---|---|---|---|
| Balsalazide (BSZ) | 1.00 - 1000 | 1.00 | Data Not Specified | Data Not Specified | [6] |
| 5-ASA | 50 - 4000 | 50 | ≤ 6.3% | -8.4% to 7.9% | [11] |
| N-Ac-5-ASA | 50 - 4000 | 50 | ≤ 8.0% | -8.4% to 7.9% | [11] |
| 4-ABA | 1.00 - 1000 | 1.00 | Data Not Specified | Data Not Specified | [6] |
| N-Ac-4-ABA | 1.00 - 1000 | 1.00 | Data Not Specified | Data Not Specified |[6] |
A separate LC-MS/MS method for 5-ASA and N-Ac-5-ASA showed a linear range of 2-1500 ng/mL and 10-2000 ng/mL, respectively.[10]
Table 2: Mean Pharmacokinetic Parameters of Balsalazide and Metabolites in Healthy Volunteers. (Following repeated doses of 3.3 g Balsalazide every 12 hours)
| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) | Reference |
|---|---|---|---|---|---|
| Balsalazide (BSZ) | 204 (±116) | 0.7 (0.5 - 2.0) | 499 (±242) | 1.9 | [6] |
| 5-ASA | 363 (±242) | 9.0 (6.0 - 12.0) | 2600 (±1490) | 9.5 | [6] |
| N-Ac-5-ASA | 1340 (±590) | 7.2 (4.0 - 12.0) | 12400 (±5200) | 10.4 |[6] |
Cmax and AUC are presented as Mean (± S.D.). Tmax is presented as Median (range).[6]
Conclusion
The quantification of balsalazide and its active metabolite, 5-ASA, along with other related metabolites, in biological samples is essential for understanding its clinical pharmacology. The LC-MS/MS methods described provide the necessary sensitivity, specificity, and accuracy for this purpose. A robust protocol involves careful sample preparation, often including derivatization for polar metabolites, followed by optimized chromatographic separation and tandem mass spectrometric detection. Validated methods can be successfully applied to support clinical trials and drug development programs for balsalazide and other mesalamine-containing prodrugs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. drugs.com [drugs.com]
- 3. A randomized, double blind, dose-response comparison of balsalazide (6.75 g), balsalazide (2.25 g), and mesalamine (2.4 g) in the treatment of active, mild-to-moderate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Balsalazide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Improved LC-MS method for n-acetyl-5-aminosalicylic acid in plasma [wisdomlib.org]
- 9. holcapek.upce.cz [holcapek.upce.cz]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijrpc.com [ijrpc.com]
Application Notes and Protocols for Balsalazide Disodium Administration in Rodent Colitis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of balsalazide disodium in two common rodent models of colitis: dextran sulfate sodium (DSS)-induced colitis in mice and 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis in rats and mice. This document includes detailed experimental protocols, a summary of expected quantitative outcomes, and visualizations of the experimental workflow and the signaling pathway of balsalazide.
Introduction
This compound is a prodrug of 5-aminosalicylic acid (5-ASA), an anti-inflammatory agent widely used in the treatment of inflammatory bowel disease (IBD).[1][2] In the colon, bacterial azoreductases cleave the inactive balsalazide molecule, releasing the active 5-ASA moiety. 5-ASA is thought to exert its therapeutic effects locally in the colon by inhibiting key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) signaling cascade, and the cyclooxygenase and lipoxygenase pathways, thereby reducing the production of pro-inflammatory mediators. Rodent models of colitis are indispensable tools for preclinical evaluation of potential IBD therapeutics like balsalazide.
Mechanism of Action of Balsalazide
Balsalazide acts as a targeted delivery system for 5-ASA to the colon. Once administered orally, it passes through the upper gastrointestinal tract largely intact. Upon reaching the colon, resident bacteria cleave the diazo bond, releasing 5-ASA. 5-ASA then exerts its anti-inflammatory effects through multiple mechanisms, with the inhibition of the NF-κB pathway being a key aspect. NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in the inflammatory response. By inhibiting NF-κB, 5-ASA downregulates the production of pro-inflammatory cytokines such as TNF-α and interleukins, thus mitigating the inflammatory cascade characteristic of colitis.
References
Application Notes and Protocols for In Vitro Modeling of Balsalazide Disodium Metabolism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing in vitro models to investigate the metabolism of balsalazide disodium, a prodrug used in the treatment of inflammatory bowel disease (IBD). The primary metabolic activation of balsalazide occurs in the colon, mediated by the gut microbiota. Therefore, the primary focus of these notes is on an in vitro gut microbiota model. Additionally, a protocol for using the Caco-2 cell line is included to assess the subsequent permeability and metabolism of balsalazide's active metabolite, 5-aminosalicylic acid (5-ASA), by intestinal epithelial cells.
Introduction to Balsalazide Metabolism
Balsalazide is a prodrug designed to deliver its active moiety, 5-aminosalicylic acid (5-ASA, or mesalamine), directly to the colon.[1] This targeted delivery is achieved through an azo-bond linking 5-ASA to an inert carrier molecule, 4-aminobenzoyl-β-alanine. This bond is resistant to digestion in the upper gastrointestinal tract and is specifically cleaved by azoreductase enzymes produced by the colonic microbiota.[2] This bacterial-mediated metabolism releases 5-ASA, which then exerts its anti-inflammatory effects locally in the colon. Understanding the kinetics and variability of this metabolic activation is crucial for predicting drug efficacy and developing new colon-targeted therapies.
In Vitro Model 1: Human Fecal Slurry Fermentation
This model is the most biologically relevant for studying the primary metabolism of balsalazide, as it directly utilizes the complex microbial community of the human colon.
Experimental Protocol: Balsalazide Metabolism in Human Fecal Slurry
1. Fecal Sample Collection and Processing:
-
Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months.[3]
-
All processing steps must be conducted under strict anaerobic conditions to preserve the viability of obligate anaerobic bacteria, which are crucial for azoreductase activity.[4][5] This can be achieved using an anaerobic chamber with an atmosphere of N₂, H₂, and CO₂.[4]
-
To create a standardized inoculum and reduce inter-donor variability, it is recommended to pool fecal samples from multiple donors.[6][7]
-
Prepare a 10% (w/v) fecal slurry by homogenizing the fecal matter in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline).[3][7]
-
For long-term storage and standardization, the slurry can be centrifuged, the bacterial pellet resuspended in a cryoprotectant solution (e.g., buffer with 10-20% glycerol), and stored at -80°C.[3][6]
2. In Vitro Fermentation:
-
In an anaerobic chamber, thaw the fecal slurry (if frozen) and inoculate it into a pre-warmed, anaerobic fermentation medium (e.g., modified Gifu anaerobic medium [mGAM] or similar enriched nonselective medium).[4][8]
-
Add a stock solution of this compound to the fermentation culture to achieve the desired final concentration.
-
Incubate the cultures at 37°C under anaerobic conditions.[4]
3. Sample Collection and Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), collect aliquots from the fermentation culture.[9]
-
Immediately stop the metabolic activity in the collected samples, for example, by adding a cold organic solvent like methanol or acetonitrile and centrifuging to pellet the bacterial cells and proteins.[10]
-
Analyze the supernatant for the concentrations of balsalazide, 5-ASA, and other metabolites using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[10]
Data Presentation: Balsalazide Degradation Kinetics
The following table summarizes quantitative data on the degradation of balsalazide in an in vitro human fecal slurry model.
| Compound | Half-life (t½) in Pooled Fecal Slurry | Reference |
| Balsalazide | 80.9 minutes | [11] |
In Vitro Model 2: Caco-2 Cell Monolayer
While the primary metabolism of balsalazide does not occur in intestinal epithelial cells, the Caco-2 cell model is invaluable for studying the permeability and potential further metabolism of its active metabolite, 5-ASA, and the carrier moiety.[12][13] This model mimics the human intestinal epithelium.[14][15]
Experimental Protocol: Permeability and Metabolism of 5-ASA in Caco-2 Cells
1. Caco-2 Cell Culture and Differentiation:
-
Culture Caco-2 cells in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics.[15]
-
Seed the Caco-2 cells onto permeable Transwell® filter inserts (e.g., 0.4 µm pore size) at an appropriate density.[14]
-
Culture the cells for 21-25 days to allow for spontaneous differentiation into a polarized monolayer with well-defined tight junctions and microvilli.[14]
-
Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) before the experiment.
2. Transport and Metabolism Study:
-
Wash the Caco-2 monolayers with a pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution).
-
To study apical to basolateral transport (absorption), add a solution of 5-ASA to the apical (upper) chamber of the Transwell® insert.
-
To study basolateral to apical transport (efflux), add the 5-ASA solution to the basolateral (lower) chamber.[13]
-
Incubate the plates at 37°C.
-
At specified time points, collect samples from both the apical and basolateral chambers.
-
Analyze the samples for the concentrations of 5-ASA and its metabolites (e.g., N-acetyl-5-ASA) using HPLC-MS/MS or a similar sensitive analytical method.[13]
Mandatory Visualizations
Experimental Workflow for Balsalazide Metabolism in Fecal Slurry
Caption: Workflow for studying balsalazide metabolism using a human fecal slurry model.
Signaling Pathway of 5-Aminosalicylic Acid (5-ASA) in Intestinal Epithelial Cells
References
- 1. Gut Microbiome Interactions with Drug Metabolism, Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gut Microbiota-driven Drug Metabolism in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Laboratory preparation methods for human-derived fecal microbial suspensions for fecal microbiota transplantation: a review and standardization perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Impact of the Gut Microbiota on Drug Metabolism and Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of a standardised faecal slurry for ex-vivo microbiota studies which reduces inter-individual donor bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tutorial: Microbiome studies in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Ex Vivo Fermentation Screening Platform to Study Drug Metabolism by Human Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transintestinal transport mechanisms of 5-aminosalicylic acid (in situ rat intestine perfusion, Caco-2 cells) and Biopharmaceutics Classification System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intestinal metabolism and transport of 5-aminosalicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of Caco-2 Cell Line in Herb-Drug Interaction Studies: Current Approaches and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application of Balsalazide Disodium in Chemoprevention Studies: Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balsalazide disodium is a prodrug of 5-aminosalicylic acid (5-ASA), an anti-inflammatory agent.[1][2][3] It is designed for colon-specific delivery, where bacterial azoreductases cleave the inactive molecule to release the active 5-ASA.[2][3] While primarily used in the treatment of inflammatory bowel disease, emerging preclinical and clinical evidence suggests a potential role for balsalazide in the chemoprevention of colorectal cancer.[1][4][5] Its mechanism of action in this context is believed to extend beyond its anti-inflammatory effects, involving the modulation of key signaling pathways implicated in carcinogenesis.[6][7] These application notes provide a summary of key findings and detailed protocols for researchers investigating the chemopreventive properties of balsalazide.
Mechanism of Action in Chemoprevention
Balsalazide, through its active metabolite 5-ASA, exerts its potential chemopreventive effects via multiple mechanisms:
-
Inhibition of Inflammatory Pathways: 5-ASA is known to inhibit the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.[2]
-
Modulation of NF-κB Signaling: A crucial mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][6][7] NF-κB is a key regulator of inflammation and cancer progression.[6] Balsalazide has been shown to suppress the nuclear translocation of the p65 subunit of NF-κB and the phosphorylation of its inhibitor, IκBα.[6][7]
-
Induction of Apoptosis: Studies have demonstrated that balsalazide and its active metabolite can induce apoptosis in colon cancer cells.[1][6] This is mediated, in part, through the regulation of the Bcl-2 family of proteins and the activation of caspases.[6]
-
Wnt/β-Catenin Pathway Inhibition: There is evidence to suggest that 5-ASA can interfere with the Wnt/β-catenin signaling pathway, which is often dysregulated in colorectal cancer.[8][9]
-
PPAR-γ Activation: 5-ASA has been identified as a ligand for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with roles in cell proliferation, differentiation, and apoptosis.[10]
Data Presentation
Preclinical Efficacy of Balsalazide in Animal Models of Colorectal Cancer
| Animal Model | Carcinogen/Genetic Mutation | Balsalazide Treatment | Key Findings | Reference |
| Fischer 344 Rats | Azoxymethane (AOM) | Supplied in drinking water for 8 weeks | Dose-dependent reduction in Aberrant Crypt Foci (ACF) formation by up to 60%.[1] | --INVALID-LINK-- |
| B6-Min/+ Mice | Spontaneous (ApcMin/+) | Treated from 55 days of age for 90 days | Dose-dependent reduction of intestinal tumor number, reaching up to 80% in the distal small intestine and colon.[1][4] | --INVALID-LINK-- |
Clinical Evaluation of Balsalazide in a Chemoprevention Setting
| Study Design | Patient Population | Balsalazide Dosage | Treatment Duration | Key Findings | Reference |
| Randomized, double-blind, placebo-controlled | Adults with small polyps in the rectosigmoid colon | 3 g/day | 6 months | No significant reduction in the mean size of the largest colonic polyp or the number of polyps. However, a post-hoc analysis showed a non-significant trend towards a smaller increase in total adenoma burden in the balsalazide group (55% increase) compared to placebo (95% increase).[4][5] | --INVALID-LINK-- |
In Vitro Effects of Balsalazide on Human Colorectal Cancer Cells (HCT116)
| Treatment | Concentration | Effect on Cell Viability | Effect on Apoptosis | Reference |
| Balsalazide | Up to 80 mM | Concentration-dependent decrease in cell viability.[4] | Induces apoptosis.[4] | --INVALID-LINK-- |
| Balsalazide + Parthenolide | 20 mM Balsalazide + 10 µM Parthenolide | Synergistic suppression of cell viability (33.97±4.74% viability) compared to balsalazide alone (81.77±3.90% viability) or parthenolide alone (77.54±2.80% viability).[5] | Synergistic induction of apoptotic cell death.[5] | --INVALID-LINK-- |
Experimental Protocols
Azoxymethane (AOM)-Induced Aberrant Crypt Foci (ACF) in Rats
Objective: To evaluate the chemopreventive efficacy of balsalazide on the formation of preneoplastic lesions in the colon.
Materials:
-
Male Fischer 344 rats (5 weeks old)
-
Azoxymethane (AOM)
-
This compound
-
Standard rat chow and drinking water
-
Methylene blue solution (0.2%)
-
Microscope
Protocol:
-
Animal Acclimatization: Acclimatize rats for one week upon arrival.
-
Carcinogen Induction: Administer two subcutaneous injections of AOM (15-20 mg/kg body weight) one week apart to induce ACF.[1][11]
-
Balsalazide Administration:
-
Prepare fresh solutions of balsalazide in drinking water at the desired concentrations.
-
Provide the balsalazide-containing drinking water ad libitum to the treatment groups, starting one day before the first AOM injection and continuing for the duration of the study (typically 8 weeks).[1]
-
The control group receives regular drinking water.
-
-
Tissue Collection and ACF Quantification:
-
At the end of the treatment period, euthanize the rats.
-
Excise the colons, flush with saline, and fix flat between filter papers in 10% buffered formalin.
-
Stain the colons with 0.2% methylene blue solution.
-
Quantify the number of ACF and the number of aberrant crypts per focus under a light microscope.
-
In Vitro Evaluation of Apoptosis and NF-κB Signaling in HCT116 Cells
Objective: To investigate the molecular mechanisms of balsalazide's chemopreventive effects in a human colorectal cancer cell line.
Materials:
-
HCT116 human colorectal carcinoma cell line
-
McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Parthenolide (optional, for synergistic studies)
-
Reagents for Western blotting (primary antibodies against p65, phospho-p65, IκBα, phospho-IκBα, Bcl-2, Bax, cleaved caspase-3, and a loading control like actin or tubulin; secondary antibodies)
-
Reagents for cell viability assay (e.g., MTT or WST-1)
-
Reagents for apoptosis detection (e.g., Annexin V-FITC/Propidium Iodide kit)
-
Cell culture plates, flasks, and other standard laboratory equipment
Protocol:
-
Cell Culture:
-
Culture HCT116 cells in McCoy's 5A medium at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
-
-
Treatment:
-
Seed HCT116 cells in appropriate culture plates.
-
Once the cells reach 70-80% confluency, treat them with varying concentrations of balsalazide (e.g., 10-80 mM) and/or parthenolide (e.g., 5-20 µM) for a specified duration (e.g., 24, 48 hours).
-
-
Cell Viability Assay:
-
Following treatment, assess cell viability using a standard MTT or WST-1 assay according to the manufacturer's instructions.
-
-
Apoptosis Assay:
-
Stain the treated cells with Annexin V-FITC and Propidium Iodide.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
-
Western Blotting for NF-κB Pathway and Apoptosis Markers:
-
Lyse the treated cells and extract total protein. For NF-κB translocation studies, perform nuclear and cytoplasmic fractionation.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Balsalazide Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. irjournal.org [irjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. Combined Parthenolide and Balsalazide Have Enhanced Antitumor Efficacy Through Blockade of NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-ASA inhibits epithelial β-catenin activation in chronic ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 11. Suppression of azoxymethane-induced aberrant crypt foci in rat colon by nimesulide, a selective inhibitor of cyclooxygenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving balsalazide disodium solubility for in vitro assays
Answering the complex needs of researchers, this technical support center provides detailed troubleshooting guides and FAQs for improving the solubility of balsalazide disodium in in vitro assays. The following information is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound?
A1: this compound is a prodrug that is converted into the active anti-inflammatory agent mesalamine (5-aminosalicylic acid or 5-ASA) within the colon.[1][2][3] It is typically supplied as a stable, odorless, orange to yellow microcrystalline powder.[1][4][5][6] Understanding its properties is essential for designing successful in vitro experiments.
Data Presentation: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C17H13N3Na2O6 · 2H2O[4][5] |
| Molecular Weight | 437.31 g/mol [7] |
| Appearance | Orange to yellow microcrystalline powder[1][4][5] |
| LogP | 1.3[2] |
Data Presentation: Solubility Profile
| Solvent | Solubility |
|---|---|
| Water | Freely soluble; values reported as ≥87 mg/mL to 100 mg/mL[1][4][7][8][9][10] |
| DMSO | Soluble; values reported as ≥87 mg/mL to 125 mg/mL (may require sonication)[7][8][9][10] |
| Ethanol | Sparingly soluble to insoluble[1][4][7][8][9] |
| Other Organic Solvents | Practically insoluble[1][4][5][6][11] |
Q2: My this compound, dissolved in DMSO, is precipitating after I add it to my cell culture medium. What is causing this and how can I fix it?
A2: This is a common challenge when transitioning a compound from a high-concentration organic stock solution to a complex aqueous environment like cell culture medium. Several factors can cause precipitation:
-
pH Shift: The pH of your final solution can significantly impact the solubility of the compound.
-
Concentration Limit Exceeded: The final concentration in the medium may have surpassed its thermodynamic solubility limit in that specific complex buffer system.
-
"Salting Out": High concentrations of salts and other components in the culture medium can decrease the solubility of the drug.
-
Temperature: A decrease in temperature upon transfer from a stock vial to the experimental setup can reduce solubility.
-
Insufficient Mixing: Poor initial dispersion when adding the stock to the medium can create localized high concentrations, leading to precipitation.
Troubleshooting Guide: Preventing Precipitation
If you are experiencing precipitation of this compound in your in vitro assay, follow these steps.
-
Optimize Stock Solution Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into a simple, sterile buffer (like PBS) before the final dilution into the complete cell culture medium.
-
Utilize Co-solvents: Ensure the final concentration of your co-solvent (e.g., DMSO) is kept to a minimum, typically below 0.5% or 1%, to avoid cellular toxicity. However, this small amount of co-solvent can help maintain solubility.[12]
-
Apply Gentle Sonication: After dilution, briefly sonicating the solution in a water bath can help break down aggregates and improve dispersion.[13]
-
Prepare Solutions Freshly: Do not store diluted solutions of this compound in aqueous buffers for extended periods. Prepare them immediately before adding them to your assay.
-
Adjust pH: While cell culture media have a fixed pH, you can ensure that any intermediate dilution buffers are pH-adjusted to a range that favors solubility.
-
Control Temperature: Perform dilutions and additions at a consistent temperature, ideally at the same temperature as your cell culture incubator (e.g., 37°C), to prevent temperature-related precipitation.
Experimental Protocols
Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol details the preparation of a high-concentration stock solution, which is a common first step for in vitro assays.
-
Pre-warming: Gently warm the vial of this compound dihydrate (MW: 437.31 g/mol ) and a new, unopened bottle of hygroscopic-sensitive, anhydrous DMSO to room temperature.
-
Weighing: Aseptically weigh 43.73 mg of this compound powder.
-
Dissolving: Transfer the powder to a sterile 1.5 mL microcentrifuge tube. Add 1.0 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the tube thoroughly for 1-2 minutes. If full dissolution is not achieved, place the tube in a water bath sonicator and sonicate for 5-10 minutes until the solution is clear.[10]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Dispense the solution into small, single-use aliquots in sterile tubes. Store tightly sealed at -20°C for short-term storage or -80°C for long-term storage to prevent moisture absorption by the DMSO.[10]
Mandatory Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Logical guide for troubleshooting this compound precipitation.
References
- 1. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 2. Balsalazide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. apotex.com [apotex.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound Capsules, USP These highlights do not include all the information needed to use this compound CAPSULES safely and effectively. See full prescribing information for this compound CAPSULES. this compound capsules, for oral administration Initial U.S. Approval: 2000 [dailymed.nlm.nih.gov]
- 12. ijmsdr.org [ijmsdr.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Balsalazide Disodium in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of balsalazide disodium in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: this compound is a prodrug that is freely soluble in water and isotonic saline[1]. However, its stability in aqueous solutions is limited, particularly under acidic and alkaline conditions, and in the presence of oxidizing agents, where it undergoes significant degradation[2]. It is comparatively more stable under thermal and photolytic stress[3].
Q2: What are the primary factors that affect the stability of this compound solutions?
A2: The main factors influencing the stability of this compound in aqueous solutions are:
-
pH: The molecule is susceptible to both acid and base hydrolysis. Degradation is more pronounced in alkaline and acidic environments[2][3].
-
Oxidizing Agents: The presence of oxidizing agents leads to substantial degradation[2].
-
Temperature: While less impactful than pH or oxidation, elevated temperatures can contribute to degradation, although it is considered less degraded under thermal stress alone[3].
-
Light: this compound exhibits some sensitivity to light, but the degradation is generally less severe compared to hydrolytic or oxidative stress[3].
Q3: What are the known degradation products of this compound in aqueous solutions?
A3: Forced degradation studies have identified several degradation products. The primary degradation pathway involves the cleavage and modification of the molecule. The main identified degradation products are:
-
DP 1: 3-({4-[(E)-(4-hydroxyphenyl) diazenyl]benzoyl}amino)propanoic acid
-
DP 2: 4-[(E)-(4-hydroxyphenyl)diazenyl] benzamide
-
DP 3: 5-[(E)-(4-carbamoylphenyl)diazenyl]-2-hydroxybenzoic acid
-
DP 4: 3-({4-[(E)-phenyldiazenyl]benzoyl}amino)propanoic acid[3]
Q4: How should I prepare and store aqueous stock solutions of this compound?
A4: Given its susceptibility to degradation, it is recommended to prepare fresh aqueous solutions of this compound just before use[4]. If short-term storage is necessary, it is advisable to keep the solution at a low temperature (-20°C for up to one month or -80°C for up to six months), protected from light, and in a tightly sealed container to prevent exposure to air (oxidation) and moisture[5]. The powder itself should be stored in a dry, cool, and well-ventilated place.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly low assay results for this compound. | Degradation due to improper solution pH. | Ensure the pH of your aqueous solution is neutral and buffered if necessary. Avoid acidic or alkaline conditions. |
| Oxidation of the compound. | Prepare solutions with degassed solvents and consider working under an inert atmosphere (e.g., nitrogen). Avoid sources of peroxides. | |
| Photodegradation. | Protect solutions from light by using amber vials or covering containers with aluminum foil. | |
| Appearance of unknown peaks in my chromatogram. | Formation of degradation products. | Refer to the known degradation products (see FAQ 3) to tentatively identify the peaks. A stability-indicating HPLC method should be used to resolve balsalazide from its degradants. |
| Color change in the aqueous solution (e.g., orange to yellow). | This may be a visual indicator of degradation. The powder itself can range in color from orange to yellow[6][7]. | A color change in solution warrants investigation. Analyze the solution using a validated stability-indicating method to quantify the amount of remaining this compound and identify any degradation products. |
| Precipitation in the prepared solution. | Poor solubility in the chosen buffer system or pH-dependent precipitation. | This compound is generally freely soluble in water. If using a buffer, ensure it does not cause precipitation. Check the pH of the final solution. |
Quantitative Stability Data
The following table summarizes the percentage of degradation of this compound under various stress conditions as determined by a stability-indicating HPLC method.
| Stress Condition | Parameters | Duration | % Degradation | Degradation Products Formed | Reference |
| Acidic Hydrolysis | 1 N HCl | 12 hours | 6.31% | DP 2, DP 4 | [3] |
| Alkaline Hydrolysis | 1 N NaOH | 12 hours | 8.18% | DP 1, DP 2, DP 4 | [3] |
| Oxidative Degradation | 3.0% H₂O₂ | 12 hours | 4.93% | DP 1, DP 3 | [3] |
| Thermal Degradation | 80°C | 24 hours | 2.31% | No significant degradation products | [3] |
| Photolytic Degradation | 1.2 million Lux/h and 103,959 Wh/m² | - | 3.08% | No significant degradation products | [3] |
Experimental Protocols
Stability-Indicating HPLC Method
This method is suitable for the separation and quantification of this compound from its process-related impurities and degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Spherisorb ODS2 (250 × 4.6 mm, 5.0 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.2 M sodium acetate solution (pH 4.5) and methanol in a ratio of 55:45 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 255 nm.[3]
Forced Degradation Study Protocol
The following protocol can be used to perform forced degradation studies on this compound to assess its intrinsic stability and to validate a stability-indicating analytical method.
-
Preparation of Samples: Prepare solutions of this compound in the respective stress media.
-
Acid Hydrolysis: Expose the drug solution to 1 N HCl for 12 hours. After the specified time, neutralize the solution with an appropriate amount of 1 N NaOH.
-
Base Hydrolysis: Expose the drug solution to 1 N NaOH for 12 hours. After the specified time, neutralize the solution with an appropriate amount of 1 N HCl.
-
Oxidative Degradation: Expose the drug solution to 3.0% hydrogen peroxide for 12 hours.
-
Thermal Degradation: Keep the solid drug substance in an oven at 80°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance to UV light at 1.2 million Lux/h and 103,959 Wh/m².
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method and compare the results with an unstressed control sample.[3]
Visualizations
References
- 1. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. mskcc.org [mskcc.org]
- 5. US7271253B1 - Safe process for the preparation of balsalazide - Google Patents [patents.google.com]
- 6. drugs.com [drugs.com]
- 7. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
Technical Support Center: Optimizing Balsalazide Disodium Dosage for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with balsalazide disodium in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA).[1][2] It is designed to deliver the active drug, 5-ASA, directly to the colon. In the colon, bacterial azoreductases cleave the bond between 5-ASA and its carrier molecule.[1][2] The released 5-ASA then exerts its local anti-inflammatory effects on the colonic mucosa.[1][2]
Q2: What is the primary mechanism of action of 5-ASA?
A2: The precise mechanism of 5-ASA is not fully elucidated, but it is known to have multiple anti-inflammatory effects. A key action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. Additionally, 5-ASA blocks the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which reduces the production of pro-inflammatory prostaglandins and leukotrienes from arachidonic acid.[3][4][5]
Q3: How should I prepare a this compound solution for oral gavage in rodents?
A3: this compound is freely soluble in water and isotonic saline.[6] For oral gavage, it is recommended to dissolve the powder in sterile distilled water or saline. The solution should be prepared fresh daily. It is advisable to filter the solution through a 0.22 µm filter before administration to ensure sterility.
Q4: What are typical effective dosages of this compound in preclinical models of colitis?
A4: Dosages can vary depending on the animal model and the severity of colitis. The following table summarizes dosages used in common preclinical models.
| Animal Model | Species | Induction Agent | This compound Dosage | Key Findings |
| Chemically-Induced Colitis | Mouse (C57BL/6J) | 5% Dextran Sulfate Sodium (DSS) | 42, 141, 423 mg/kg/day (intragastric) | Dose-dependent reduction in histological inflammation. |
| Colitis-Associated Carcinogenesis | Mouse (C57B/L6J) | Azoxymethane (AOM) + 2% DSS | 300 mg/kg/day | Suppression of colitis-associated carcinogenesis. |
| Chemically-Induced Colitis | Rat | 2,4,6-Trinitrobenzenesulfonic acid (TNBS) | 100 mg/kg/day (oral) for 14 days | Reduction in colonic lesion score and myeloperoxidase (MPO) activity. |
| Chemically-Induced Colitis | Rat | Carrageenan | 200 mg/kg/day (oral) for 8 days | Significant reduction in the severity of colonic and rectal lesions. |
Q5: What are the standard outcome measures to assess the efficacy of balsalazide in preclinical colitis models?
A5: Common outcome measures include:
-
Clinical Scoring: Disease Activity Index (DAI), which often includes weight loss, stool consistency, and presence of blood in the stool.
-
Macroscopic Assessment: Colon length (colitis often leads to colon shortening) and visible damage scores.
-
Histological Analysis: Microscopic evaluation of tissue sections for inflammation, ulceration, and crypt damage.
-
Biochemical Markers: Myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration), and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).
Troubleshooting Guides
Problem 1: Inconsistent or lack of therapeutic effect at established dosages.
| Possible Cause | Troubleshooting Step |
| Improper Gavage Technique | Ensure the gavage needle is correctly placed in the esophagus and not the trachea. Accidental administration into the lungs can be fatal and will result in no drug delivery to the GI tract. Observe the animal for any signs of distress during and after gavage. |
| Dosing Solution Instability | Prepare fresh dosing solutions daily. Although this compound is soluble in water, its stability in solution over extended periods at room temperature may be limited. |
| Variability in Colitis Induction | The severity of DSS- or TNBS-induced colitis can vary between animals. Ensure consistent administration of the inducing agent. Consider using a disease activity index to stratify animals into treatment groups with similar baseline disease severity. |
| Animal Strain Differences | Different mouse or rat strains can have varying susceptibility to colitis-inducing agents and may respond differently to treatment. Ensure you are using a well-characterized strain for your model. |
Problem 2: Signs of toxicity in treated animals.
| Possible Cause | Troubleshooting Step |
| Dosing Error | Double-check all calculations for dosage and solution concentration. Ensure the correct volume is being administered based on the animal's most recent body weight. |
| High Dosing Volume | Excessive gavage volume can cause stress and potential regurgitation and aspiration. A general guideline is not to exceed 10 mL/kg. |
| Underlying Health Issues | Ensure that the animals are healthy and free from other infections before starting the experiment, as underlying conditions can be exacerbated by experimental procedures. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Oral Gavage (10 mg/mL)
-
Weigh out 100 mg of this compound powder.
-
Dissolve the powder in 10 mL of sterile isotonic saline (0.9% NaCl) or sterile distilled water.
-
Vortex the solution until the powder is completely dissolved. The solution should be clear and orange to yellow in color.
-
Draw the solution through a 0.22 µm syringe filter into a sterile container.
-
Prepare this solution fresh before each administration.
Protocol 2: Oral Gavage Administration in a Mouse Model of DSS-Induced Colitis
-
Induce colitis in mice according to your established DSS protocol.
-
Weigh each mouse daily to monitor for weight loss and to calculate the correct dosing volume.
-
For a 100 mg/kg dose in a 25 g mouse, the required dose is 2.5 mg. Using a 10 mg/mL solution, the volume to administer is 0.25 mL (250 µL).
-
Gently restrain the mouse and insert a 20-22 gauge, 1.5-inch curved gavage needle into the esophagus.
-
Slowly administer the calculated volume of the this compound solution.
-
Monitor the mouse for any immediate adverse reactions.
-
Return the mouse to its cage and continue daily monitoring and dosing as per the experimental design.
Visualizations
References
- 1. Nuclear factor-κ B activity and intestinal inflammation in dextran sulphate sodium (DSS)-induced colitis in mice is suppressed by gliotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss of Nckx3 Exacerbates Experimental DSS-Induced Colitis in Mice through p53/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Investigating intestinal inflammation in DSS-induced model of IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Balsalazide Disodium Batch-to-Batch Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges arising from the batch-to-batch variability of balsalazide disodium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA). It is designed to deliver mesalamine to the colon, where it is cleaved by bacterial azoreductases.[1][2] The released mesalamine is the active anti-inflammatory agent used in the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1][2][3] Its mechanism of action is not fully understood but is believed to be topical, involving the inhibition of inflammatory pathways in the colon, such as the production of prostaglandins and leukotrienes.
Q2: What are the common causes of batch-to-batch variability in this compound?
A2: Batch-to-batch variability in this compound can stem from several factors during the manufacturing process, including:
-
Impurity Profile: Differences in the types and levels of process-related impurities or degradation products.[4]
-
Physicochemical Properties: Variations in particle size, crystal form (polymorphism), and solubility.[5][6][7]
-
Formulation Differences: Minor variations in excipients and the manufacturing process of the final dosage form (e.g., capsules).
Q3: How can batch-to-batch variability impact my experimental results?
A3: Inconsistent batches of this compound can lead to significant variability in experimental outcomes, such as:
-
Inconsistent in vitro dissolution profiles: Affecting the rate and extent of drug release in simulated biological fluids.
-
Variable pharmacokinetic profiles in vivo: Leading to differences in drug absorption and systemic exposure.[8]
-
Discrepancies in cellular assays: Inconsistent drug potency or efficacy in cell-based experiments.
-
Lack of reproducibility: Difficulty in replicating experimental findings across different batches of the drug.
Q4: What are the key quality control parameters to look for in a Certificate of Analysis (CoA) for this compound?
A4: When evaluating a CoA for this compound, pay close attention to the following parameters:
-
Assay (Purity): The percentage of the active pharmaceutical ingredient (API).
-
Identification: Confirmation of the chemical structure (e.g., by IR, UV).
-
Impurities: Levels of known and unknown impurities.
-
Water Content: As it can affect stability.
-
Particle Size Distribution: If provided, as it can influence dissolution.
-
Dissolution Data: If available for the specific batch.
Troubleshooting Guides
Issue 1: Inconsistent Dissolution Profiles Between Batches
Symptoms: You observe significant differences in the rate and extent of this compound dissolution when comparing different batches in the same in vitro dissolution assay.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Different Particle Size Distribution | 1. Request Particle Size Data: Contact the supplier to obtain particle size distribution data for each batch. Smaller particle sizes generally lead to faster dissolution.[5][6][7]2. Microscopy: If possible, visually inspect the powders under a microscope to qualitatively assess particle size and morphology.3. Consider Micronization: If working with the API, consider micronization to achieve a more uniform and smaller particle size. |
| Variations in Crystal Form (Polymorphism) | 1. X-Ray Diffraction (XRD): Perform powder XRD analysis on each batch to identify any differences in crystal structure.2. Consult Supplier: Inquire with the supplier if different polymorphs are known to exist and if they control for this during manufacturing. |
| Dissolution Method Sensitivity | 1. Review FDA Guidance: The FDA provides guidance on dissolution testing for this compound, recommending USP Apparatus 1 (basket) at 100 rpm in various pH media.[9]2. Optimize Agitation: Ensure consistent and appropriate agitation speed as this can significantly impact dissolution.[10]3. De-gas Media: Properly de-gas the dissolution media to prevent bubbles from interfering with the test. |
Issue 2: Inconsistent Results in Cell-Based Assays (e.g., Viability, Anti-inflammatory Activity)
Symptoms: You are observing significant variability in the dose-response curves or efficacy of this compound between different batches in your cell culture experiments.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Presence of Bioactive Impurities | 1. Review Impurity Profile: Scrutinize the CoA for each batch, paying close attention to the levels of identified and unidentified impurities. Some impurities may have their own biological activity.2. HPLC Analysis: Perform comparative HPLC analysis on the different batches to identify any significant differences in the impurity profiles.[11][12][13] |
| Variability in Drug Solubility in Culture Media | 1. Solubility Check: Visually inspect the drug stock solutions and the final dilutions in your cell culture media for any signs of precipitation.2. Use of Solubilizing Agents: If solubility is an issue, consider the use of a low concentration of a biocompatible solvent like DMSO, ensuring the final concentration is consistent across experiments and does not affect cell viability.[14] |
| Degradation of Balsalazide in Solution | 1. Fresh Stock Solutions: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.2. pH of Media: Be aware that the pH of your cell culture media can influence the stability of the drug over the course of the experiment. |
| Assay Variability | 1. Optimize Cell Seeding Density: Ensure a consistent and optimal cell seeding density, as this can impact drug sensitivity.[14]2. Control for Edge Effects: Be mindful of potential "edge effects" in multi-well plates, which can lead to variability in cell growth and drug response.[14] |
Experimental Protocols
Protocol 1: Comparative Dissolution Testing of this compound Capsules
This protocol is adapted from the FDA guidance for bioequivalence testing of this compound.[9]
Objective: To compare the in vitro dissolution profiles of two or more batches of this compound capsules.
Materials:
-
USP Apparatus 1 (Baskets)
-
Dissolution vessels (900 mL)
-
Water bath maintained at 37 ± 0.5 °C
-
This compound capsules from different batches
-
Dissolution Media:
-
0.1 N HCl
-
pH 4.5 phosphate buffer
-
pH 6.8 phosphate buffer
-
-
HPLC system for quantification
Method:
-
Prepare 900 mL of the desired dissolution medium and place it in the dissolution vessels. Equilibrate the medium to 37 ± 0.5 °C.
-
Place one capsule in each basket.
-
Lower the baskets into the dissolution vessels and immediately start rotation at 100 rpm.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).[9]
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm PTFE).
-
Analyze the concentration of this compound in the samples using a validated HPLC method.
-
Plot the percentage of drug dissolved against time for each batch and compare the profiles.
Protocol 2: RP-HPLC Method for the Analysis of this compound and its Impurities
This protocol is a representative method based on published literature.[11][12][13]
Objective: To separate and quantify this compound and its potential process-related impurities.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Quaternary pump, UV detector, Autosampler |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Methanol:Triethylamine buffer (e.g., 40:30:30 v/v/v), pH adjusted to 4.5 with phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm or 304 nm[12] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or 35 °C |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase). Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the this compound from the test batch in the solvent to achieve a concentration within the range of the standard curve. For capsules, carefully open the capsule and dissolve the contents.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify and quantify balsalazide and any impurities by comparing their retention times and peak areas to those of the reference standards.
Data Presentation
Table 1: Example of Comparative Dissolution Data for Two Batches of this compound Capsules in pH 6.8 Buffer
| Time (minutes) | Batch A (% Dissolved, Mean ± SD) | Batch B (% Dissolved, Mean ± SD) |
| 5 | 15 ± 2.1 | 25 ± 3.5 |
| 10 | 35 ± 4.2 | 50 ± 4.8 |
| 15 | 55 ± 5.1 | 70 ± 5.3 |
| 20 | 70 ± 6.3 | 85 ± 4.9 |
| 30 | 88 ± 4.8 | 95 ± 3.7 |
| 45 | 96 ± 3.1 | 98 ± 2.5 |
| 60 | 99 ± 2.5 | 99 ± 2.1 |
Table 2: Example of Impurity Profile for Two Batches of this compound API
| Impurity | Batch X (Area %) | Batch Y (Area %) |
| Impurity 1 (e.g., des-alanine balsalazide) | 0.08 | 0.15 |
| Impurity 2 (e.g., balsalazide-alanine) | 0.12 | 0.05 |
| Unknown Impurity at RRT 1.5 | Not Detected | 0.07 |
| Total Impurities | 0.20 | 0.27 |
Visualizations
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Balsalazide (Colazal): Uses, Side Effects, Dosage & More - GoodRx [goodrx.com]
- 4. veeprho.com [veeprho.com]
- 5. mdpi.com [mdpi.com]
- 6. Effect of particle size on the dissolution behaviors of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Particle Size on the Dissolution Rate of Solids in Liquids in Ethiopia | European Journal of Physical Sciences [ajpojournals.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. fda.gov [fda.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. pharmascholars.com [pharmascholars.com]
- 13. ijrpc.com [ijrpc.com]
- 14. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Balsalazide Disodium HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of balsalazide disodium. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
1. Issue: Poor Peak Shape (Tailing or Fronting)
Question: My balsalazide peak is showing significant tailing. What are the potential causes and how can I fix it?
Answer:
Peak tailing is a common issue in HPLC and can be caused by several factors, particularly when analyzing compounds like balsalazide which can interact with the stationary phase in multiple ways.[1][2]
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic functional groups on the analyte, causing tailing.[1][2]
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.[4]
-
-
Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[5]
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of balsalazide and influence its interaction with the stationary phase.
-
Solution: Optimize the mobile phase pH. A study suggests a pH of 4.5 using a sodium acetate buffer provides good peak symmetry.[6]
-
2. Issue: Inconsistent Retention Times
Question: The retention time for my balsalazide peak is shifting between injections. What could be the reason?
Answer:
Retention time variability can compromise the reliability of your analytical method.[7] Several factors related to the HPLC system and mobile phase preparation can contribute to this issue.
Potential Causes & Solutions:
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase can cause retention time shifts.
-
Solution: Ensure the column is equilibrated for a sufficient time (at least 5-10 column volumes) with the initial mobile phase conditions before each injection.[5]
-
-
Mobile Phase Composition Changes: Evaporation of the organic solvent from the mobile phase reservoir can alter its composition over time, leading to retention time drift.[7]
-
Pump Performance Issues: Inconsistent flow rate due to worn pump seals, check valve problems, or air bubbles in the pump can cause retention time fluctuations.[4][8]
-
Temperature Fluctuations: Changes in column temperature can affect retention times.[7]
-
Solution: Use a column oven to maintain a constant and controlled temperature.[6]
-
3. Issue: Poor Resolution Between Balsalazide and Impurities/Degradants
Question: I am not getting good separation between the balsalazide peak and its related impurities. How can I improve the resolution?
Answer:
Achieving adequate resolution is critical for accurately quantifying balsalazide and its impurities.[6] Forced degradation studies have shown that balsalazide can degrade under various stress conditions, leading to multiple degradation products.[3][6]
Potential Causes & Solutions:
-
Suboptimal Mobile Phase Composition: The organic solvent ratio and buffer concentration in the mobile phase may not be optimal for separating all components.
-
Solution: Adjust the mobile phase composition. For example, a mobile phase of 0.2 M sodium acetate solution (pH 4.5) and methanol in a 55:45 (v/v) ratio has been shown to successfully separate balsalazide from its process-related impurities.[6] Another method utilizes a gradient with methanol and a phosphate buffer (pH 2.5).[3]
-
-
Inappropriate Column Chemistry: The stationary phase may not be providing the necessary selectivity.
-
Solution: Experiment with different C18 columns from various manufacturers or consider a different stationary phase chemistry.
-
-
Flow Rate: The flow rate can impact resolution.
-
Solution: Optimize the flow rate. A lower flow rate generally improves resolution but increases run time. A flow rate of 1.0 mL/min is commonly used.[6]
-
-
Column Temperature: Temperature can affect the selectivity of the separation.
-
Solution: Adjust the column temperature. A common operating temperature is 35 °C.[6]
-
4. Issue: Noisy or Drifting Baseline
Question: My chromatogram shows a noisy or drifting baseline. What are the common causes and how can I resolve this?
Answer:
A stable baseline is essential for accurate peak integration and quantification.[10][11] Baseline issues can originate from various parts of the HPLC system.
Potential Causes & Solutions:
-
Contaminated or Low-Quality Mobile Phase: Impurities in the mobile phase solvents or buffers can cause a noisy or drifting baseline.[8]
-
Air Bubbles in the System: Air bubbles in the pump, detector, or column can lead to baseline noise and spikes.[8][9]
-
Solution: Thoroughly degas the mobile phase. Flush the system to remove any trapped air bubbles.[9]
-
-
Detector Issues: A dirty flow cell or a failing lamp in the UV detector can cause baseline noise.[5][8]
-
Pump Malfunction: Pulsations from the pump due to faulty check valves or seals can result in a rhythmic baseline noise.[8]
-
Solution: Perform routine maintenance on the pump, including cleaning or replacing check valves and seals.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical HPLC method for the analysis of this compound?
A1: Several RP-HPLC methods have been developed for balsalazide analysis. A common approach involves a C18 column with a mobile phase consisting of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., methanol or acetonitrile). Detection is typically performed using a UV detector at wavelengths ranging from 240 nm to 368 nm.[3][6][12][13][14]
Q2: How should I prepare my standard and sample solutions for balsalazide analysis?
A2: Balsalazide standard solutions are typically prepared by dissolving the reference standard in a suitable solvent, often the mobile phase or a mixture containing methanol.[6][12] For capsule dosage forms, the powder is extracted with a solvent like distilled water or the mobile phase, followed by sonication and filtration.[13]
Q3: What are the common impurities and degradation products of balsalazide that I should be aware of?
A3: Process-related impurities can be present from the synthesis of balsalazide.[6] Additionally, forced degradation studies have shown that balsalazide can degrade under acidic, basic, and oxidative conditions, forming several degradation products.[3][6] It is important to have a stability-indicating method that can separate balsalazide from these potential impurities and degradants.[3]
Q4: Can the analysis of balsalazide interfere with other laboratory tests?
A4: Yes, the use of balsalazide, which is converted to mesalamine, may lead to falsely elevated results when measuring urinary normetanephrine by liquid chromatography with electrochemical detection. This is due to the similarity in the chromatograms of normetanephrine and a major metabolite of mesalamine. An alternative, selective assay for normetanephrine should be considered in this case.[15]
Experimental Protocols
Example HPLC Method for Balsalazide and its Process-Related Impurities [6]
| Parameter | Condition |
| Column | Spherisorb ODS2 (250 x 4.6 mm, 5.0 µm) |
| Mobile Phase | 0.2 M Sodium Acetate (pH 4.5) : Methanol (55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 255 nm |
| Column Temperature | 35 °C |
| Injection Volume | 20 µL |
Standard Solution Preparation:
-
Accurately weigh 25 mg of balsalazide reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of methanol and sonicate to dissolve.
-
Make up to volume with methanol to obtain a 1 mg/mL stock solution.
-
Further dilutions can be made with the mobile phase to the desired concentration.[6]
Visualizations
Caption: Troubleshooting workflow for Balsalazide HPLC analysis.
Caption: Balsalazide conversion to its active metabolite.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. HPLC Troubleshooting | Thermo Fisher Scientific - HU [thermofisher.com]
- 6. Characterization of degradation products of the Balsalazide by Mass spectrometry: Optimization of stability-indicating HPLC method for separation and quantification of process related impurities of Balsalazide -Analytical Science and Technology [koreascience.kr]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. phenomenex.com [phenomenex.com]
- 10. mastelf.com [mastelf.com]
- 11. uhplcs.com [uhplcs.com]
- 12. pharmascholars.com [pharmascholars.com]
- 13. ijrpc.com [ijrpc.com]
- 14. rjptonline.org [rjptonline.org]
- 15. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
Balsalazide Disodium Degradation Product Analysis: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of balsalazide disodium and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the typical degradation pathways for this compound?
A1: this compound is susceptible to degradation under various stress conditions. The primary degradation pathways involve hydrolysis of the amide bond and reduction of the azo bond. Forced degradation studies have shown that balsalazide degrades under acidic, basic, oxidative, thermal, and photolytic conditions.[1][2] Significant degradation is often observed under acidic and basic hydrolysis and oxidative stress.[1]
Q2: What are the common degradation products of this compound that I should be looking for?
A2: Several degradation products (DPs) of balsalazide have been identified and characterized. Key degradation products include 3-({4-[(E)-(4-hydroxyphenyl) diazenyl]benzoyl}amino)propanoic acid (DP 1), 4-[(E)-(4-hydroxyphenyl)diazenyl] benzamide (DP 2), 5-[(E)-(4-carbamoylphenyl)diazenyl]-2-hydroxybenzoic acid (DP 3), and 3-({4-[(E)-phenyldiazenyl]benzoyl}amino)propanoic acid (DP 4). Other potential impurities that could be observed during process development include des-alanine balsalazide, balsalazide-alanine, and various isomers and bis-azo compounds.[3]
Q3: Which analytical technique is most suitable for analyzing this compound and its degradation products?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most commonly employed and suitable technique for the routine analysis and quantification of this compound and its impurities.[1][4][5] For the identification and structural characterization of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS/MS) is the preferred method.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC analysis of this compound degradation products.
Issue 1: Poor peak shape (tailing or fronting) for balsalazide or its degradation products.
-
Possible Cause 1: Inappropriate mobile phase pH.
-
Solution: The pH of the mobile phase can significantly impact the ionization state of balsalazide and its impurities, affecting peak shape. A mobile phase with a low pH can negatively influence column life. It is recommended to use a buffered mobile phase to maintain a consistent pH. For example, a mobile phase containing 0.2 M sodium acetate solution at pH 4.5 has been shown to provide good peak symmetry. Adjusting the pH of a phosphate buffer to around 2.5 has also been reported to be effective.[1]
-
-
Possible Cause 2: Secondary interactions with the stationary phase.
-
Solution: Active silanol groups on the silica-based stationary phase can cause peak tailing. Using a high-purity silica column can minimize these interactions. Alternatively, adding a competing base, such as triethylamine (TEA), to the mobile phase can help to reduce peak tailing.[6]
-
-
Possible Cause 3: Column overload.
-
Solution: Injecting too high a concentration of the sample can lead to peak fronting. Reduce the amount of sample injected or dilute the sample to an appropriate concentration.[6] The linear range for balsalazide is typically in the range of 50-300 µg/mL.
-
Issue 2: Inadequate separation or resolution between balsalazide and its degradation products.
-
Possible Cause 1: Suboptimal mobile phase composition.
-
Solution: The organic modifier and its ratio to the aqueous buffer in the mobile phase are critical for achieving good resolution. Methanol is a commonly used organic modifier for balsalazide analysis. Experiment with different ratios of the organic modifier and the aqueous buffer. For instance, a mobile phase of 0.2 M sodium acetate solution at pH 4.5 and methanol in a 55:45 (v/v) ratio has been used successfully. The presence of acetonitrile in the mobile phase may not effectively resolve the analytes.
-
-
Possible Cause 2: Incorrect column selection.
Issue 3: Drifting retention times.
-
Possible Cause 1: Changes in mobile phase composition.
-
Solution: Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the proportioning valves of your HPLC system.[6] Inconsistent mobile phase composition can lead to shifts in retention times.
-
-
Possible Cause 2: Fluctuation in column temperature.
-
Solution: Use a column oven to maintain a constant temperature. A stable temperature of around 35 °C has been used for the analysis of balsalazide.
-
-
Possible Cause 3: Column degradation.
-
Solution: Operating at extreme pH values can lead to the degradation of the stationary phase, causing retention time shifts. For silica-based columns, it is generally recommended to operate within a pH range of 2-8.[6] If the column has degraded, it will need to be replaced.
-
Experimental Protocols
1. Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the stability of balsalazide and identifying potential degradation products.[7]
-
Acid Degradation: Expose the balsalazide sample to 1 N hydrochloric acid for 12 hours.
-
Base Degradation: Expose the sample to 1 N sodium hydroxide for 12 hours.
-
Oxidative Degradation: Treat the sample with 3.0% hydrogen peroxide for 12 hours.
-
Thermal Degradation: Subject the solid drug substance to dry heat.
-
Photolytic Degradation: Expose the sample to UV light.
After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis. The percentage of degradation can then be calculated.
2. Stability-Indicating HPLC Method
This method is designed to separate and quantify balsalazide in the presence of its degradation products.
| Parameter | Condition | Reference |
| Column | Spherisorb ODS2 (250×4.6 mm, 5.0 µm) | |
| Mobile Phase | 0.2 M Sodium Acetate (pH 4.5) : Methanol (55:45 v/v) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 255 nm | |
| Column Temp. | 35 °C | |
| Injection Vol. | 20 µL |
Quantitative Data Summary
The following tables summarize key quantitative data from a validated stability-indicating HPLC method for balsalazide and its impurities.
Table 1: System Suitability Parameters
| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Impurity 3 | 3.16 | < 2 | > 2000 |
| Impurity 1 | 4.88 | < 2 | > 2000 |
| Impurity 2 | 6.21 | < 2 | > 2000 |
| Balsalazide | 8.07 | < 2 | > 2000 |
| Data adapted from a study on a stability-indicating HPLC method. |
Table 2: Linearity and Sensitivity
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| Balsalazide | 50 - 300 | > 0.99 | - | - |
| Impurity 1 | 0.05 - 0.30 | > 0.99 | 0.003 | - |
| Impurity 2 | 0.05 - 0.30 | > 0.99 | 0.015 | - |
| Impurity 3 | 0.05 - 0.30 | > 0.99 | 0.009 | - |
| LOD: Limit of Detection; LOQ: Limit of Quantitation. Data adapted from a study on a stability-indicating HPLC method.[8] |
Table 3: Forced Degradation Results
| Stress Condition | % Degradation |
| Acidic (1 N HCl) | 6.31 |
| Basic (1 N NaOH) | 8.18 |
| Peroxide (3.0%) | 4.93 |
| Thermal | 2.31 |
| UV Light | 3.08 |
| Data represents the percentage of balsalazide degradation under various stress conditions. |
Visualizations
Caption: Workflow for Balsalazide Degradation Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pharmascholars.com [pharmascholars.com]
- 5. ijrpc.com [ijrpc.com]
- 6. hplc.eu [hplc.eu]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. pharmacreations.com [pharmacreations.com]
Technical Support Center: Refining Balsalazide Disodium Delivery in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with balsalazide disodium in animal studies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental procedures.
| Issue | Potential Cause | Recommended Solution |
| Low or variable efficacy in colitis models | Improper Drug Delivery: The prodrug may not be reaching the colon intact due to premature breakdown or formulation issues.[1][2] | 1. Verify Formulation: Ensure the formulation protects the drug in the upper GI tract. Consider microencapsulation or formulating with polymers like chitosan, guar gum, or pectin for colon-specific release.[3][4][5] 2. Review Administration Technique: Improper oral gavage can lead to dosing errors. Ensure personnel are well-trained in the procedure.[6][7] 3. Assess Animal Model: The chosen colitis induction method (e.g., TNBS) should be appropriate and consistently induced.[3][8] |
| Animal distress or mortality post-administration (Oral Gavage) | Procedural Error: Aspiration into the lungs or perforation of the esophagus or stomach are known risks of oral gavage.[7][9] | 1. Check Gavage Needle Size: Use the correct size and type of gavage needle for the animal's weight. The tip should be a smooth, rounded ball.[7] 2. Refine Restraint and Technique: The animal must be properly restrained with the head and neck extended to straighten the esophagus.[6][10] Never force the needle; if resistance is met, withdraw and restart.[7] 3. Limit Volume: Do not exceed recommended gavage volumes (typically ≤10 mL/kg) to prevent reflux and aspiration.[6][7] |
| Precipitation of drug in formulation | Poor Solubility/Stability: this compound's solubility can be affected by the choice of vehicle or pH. | 1. Use Appropriate Vehicle: this compound is freely soluble in water and isotonic saline.[11][12] These are the recommended primary vehicles. 2. Avoid Incompatible Solvents: The drug is practically insoluble in most organic solvents.[11][12] If using co-solvents, be aware of the potential for precipitation upon dilution with aqueous fluids in the GI tract.[13] |
| Unexpected Diarrhea in Study Animals | Pharmacological Effect: Prodrugs with azo linkages, including balsalazide, can induce ileal secretion, potentially causing diarrhea, especially at higher doses.[14][15] | 1. Dose-Response Assessment: Determine if the effect is dose-dependent by testing a range of concentrations. 2. Monitor Fluid Balance: Ensure animals have adequate access to hydration. 3. Compare with Controls: Compare the incidence of diarrhea to animals receiving the vehicle alone and to those receiving the active metabolite, mesalamine (5-ASA), directly, which does not induce this secretion.[14] |
| Inconsistent Pharmacokinetic (PK) Profiles | Variable Systemic Absorption: The systemic absorption of intact balsalazide is naturally low and variable.[12] | 1. Standardize Dosing Conditions: Administer the drug relative to feeding schedules (e.g., fasting or fed state) as food can affect transit time and absorption.[16] 2. Analyze Key Metabolites: Measure plasma concentrations of both the parent drug (balsalazide) and its key metabolites, 5-ASA and N-Ac-5-ASA, for a complete profile.[16][17] 3. Fecal Recovery Analysis: To confirm colonic delivery, measure the recovery of the drug and its metabolites in feces.[11] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in animal models of colitis?
A1: this compound is a prodrug of mesalamine (5-aminosalicylic acid or 5-ASA).[18][19] It is designed to pass through the stomach and small intestine intact.[12][17] Upon reaching the colon, resident bacteria cleave the azo bond via azoreductase enzymes, releasing the therapeutically active 5-ASA molecule and an inert carrier molecule.[11][18][20] The released 5-ASA exerts a local anti-inflammatory effect on the colonic mucosa, which is the basis for its use in treating ulcerative colitis.[11][21] The mechanism involves the inhibition of cyclooxygenase and lipoxygenase pathways, which reduces the production of inflammatory mediators like prostaglandins and leukotrienes.[21][22]
Q2: What is the recommended vehicle for preparing this compound for oral administration in rodents?
A2: this compound is a stable, orange to yellow microcrystalline powder that is freely soluble in water and isotonic saline.[11][12] Therefore, sterile water or isotonic saline are the recommended vehicles for preparing solutions for oral gavage. It is sparingly soluble in methanol and ethanol and practically insoluble in other organic solvents.[11][12]
Q3: What are the critical steps and parameters for a successful oral gavage procedure in mice or rats?
A3: A successful oral gavage procedure prioritizes animal welfare and accurate dosing. Key steps include:
-
Correct Needle Selection: Choose a gavage needle (cannula) of the appropriate gauge and length for the animal's size and weight. The needle should have a blunt, ball-shaped tip to prevent tissue trauma.[7][10]
-
Proper Restraint: Firmly restrain the animal to immobilize the head and align the nose, head, and spine to create a straight path for the needle into the esophagus.[6][10]
-
Gentle Insertion: Guide the needle along the roof of the animal's mouth and over the base of the tongue into the esophagus. The animal should be allowed to swallow the tube. Never apply force. If you feel resistance, the needle may be in the trachea; withdraw immediately and reassess.[6][7]
-
Controlled Administration: Administer the compound slowly to prevent reflux.[6]
-
Post-Procedure Monitoring: Observe the animal for signs of respiratory distress, which could indicate accidental administration into the lungs.[7]
Q4: How can I verify that the drug is being delivered specifically to the colon?
A4: Verifying colon-specific delivery involves a combination of pharmacokinetic analysis and, in some cases, imaging.
-
Pharmacokinetic Studies: Measure the concentrations of balsalazide and its primary metabolite, 5-ASA, in both plasma and feces over time. Low plasma levels of the parent drug (balsalazide) coupled with high fecal recovery of the metabolites are indicative of successful colonic delivery and cleavage.[11]
-
In Vitro Dissolution Testing: Before in vivo studies, use a dissolution apparatus with buffers mimicking the pH of the stomach and small intestine (e.g., 0.1N HCl, pH 4.5, pH 6.8) to confirm that the drug is not released prematurely from your formulation.[23][24]
-
Animal Models with Colonic Cannulation: For detailed studies, surgically modified animal models can allow for direct sampling from the colonic lumen.
Q5: What are the primary anti-inflammatory pathways targeted by balsalazide's active metabolite, 5-ASA?
A5: The anti-inflammatory effects of 5-ASA appear to be local to the colonic mucosa.[11][18] In patients with inflammatory bowel disease, there is increased mucosal production of arachidonic acid metabolites.[18] 5-ASA is believed to diminish inflammation by blocking the production of these metabolites through the inhibition of both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[11][21] Some evidence also suggests that 5-ASA can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that controls the expression of pro-inflammatory genes.[21]
References
- 1. A review on 5-aminosalicylic acid colon-targeted oral drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colonic targeting of aminosalicylates for the treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Succinyl-chitosan systems for 5-aminosalicylic acid colon delivery: in vivo study with TNBS-induced colitis model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Evaluation of 5-ASA Colon-Specific Tablets Using Experimental-Induced Colitis Rat Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Colon-targeted delivery system for this compound. [wisdomlib.org]
- 6. research.sdsu.edu [research.sdsu.edu]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. Validation of a pharmacokinetic model of colon-specific drug delivery and the therapeutic effects of chitosan capsules containing 5-aminosalicylic acid on 2,4,6-trinitrobenzenesulphonic acid-induced colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative analysis of the in vitro prosecretory effects of balsalazide, sulfasalazine, olsalazine, and mesalamine in rabbit distal ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Balsalazide is more effective and better tolerated than mesalamine in the treatment of acute ulcerative colitis. The Abacus Investigator Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 18. go.drugbank.com [go.drugbank.com]
- 19. This compound for the treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. What is the mechanism of this compound? [synapse.patsnap.com]
- 22. This compound, Colazal: Drug Facts, Side Effects and Dosage [medicinenet.com]
- 23. Formulation and evaluation of colon-targeted balsalazide tablets [wisdomlib.org]
- 24. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Balsalazide Disodium and its Active Metabolite, Mesalamine (5-ASA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize and understand the off-target effects of balsalazide disodium and its active form, mesalamine (5-aminosalicylic acid or 5-ASA), in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in experiments?
This compound is a prodrug that is designed for colon-specific delivery. In in vivo models with colonic bacteria, it is cleaved by bacterial azoreductases to release the active compound, mesalamine (5-ASA), and an inert carrier molecule.[1][2][3] The primary anti-inflammatory activity of 5-ASA stems from its ability to locally inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[1][3] In in vitro experiments lacking bacterial enzymes, balsalazide itself is largely inactive. Therefore, for most cell-based assays, it is recommended to use 5-ASA directly.
Q2: What are the known off-target effects of mesalamine (5-ASA)?
Beyond its intended effects on the COX and LOX pathways, 5-ASA has been shown to modulate several other signaling pathways, which can be considered off-target effects in certain experimental contexts. These include:
-
NF-κB (Nuclear Factor-kappa B) Pathway: 5-ASA can inhibit the activation of NF-κB, a key transcription factor involved in inflammation.[2][3]
-
Wnt/β-catenin Pathway: It has been demonstrated that 5-ASA can interfere with this pathway by promoting the membranous expression of E-cadherin and β-catenin.[2]
-
PPAR-γ (Peroxisome Proliferator-Activated Receptor-gamma): 5-ASA is a known activator of PPAR-γ, a nuclear receptor with anti-inflammatory properties.[2][3][4]
-
MAPK and PI3K/Akt Pathways: There is evidence that 5-ASA can interfere with these crucial signaling pathways involved in cell growth and survival.[2]
-
Cell Cycle Progression: 5-ASA can induce an accumulation of cells in the S phase of the cell cycle.
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for data integrity. Here are some key strategies:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of 5-ASA required to achieve the desired on-target effect through dose-response studies.
-
Include Appropriate Controls: Use negative controls (e.g., vehicle-treated cells) and positive controls for the specific off-target pathways you are concerned about.
-
Validate Your Findings: Use multiple, independent assays to confirm your results and attribute them to the intended mechanism. For example, if you are studying an anti-inflammatory effect, you could measure multiple cytokines.
-
Consider the Experimental System: The off-target effects of 5-ASA can be cell-type specific. Characterize the expression of potential off-target proteins (like PPAR-γ) in your experimental model.
Q4: What is a suitable starting concentration for 5-ASA in in vitro experiments?
The optimal concentration of 5-ASA is highly dependent on the cell type and the specific biological question. Based on published studies, a common starting range for in vitro experiments is 0.5 mM to 50 mM. However, it is strongly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Observed Problem | Potential Off-Target Cause | Recommended Action |
| Unexpected changes in cell proliferation or apoptosis. | 5-ASA can modulate the PI3K/Akt and MAPK pathways, and also activate PPAR-γ, all of which can influence cell survival and growth.[2][4] It can also induce an S-phase arrest in the cell cycle. | Perform a cell cycle analysis (e.g., by flow cytometry) to check for cell cycle arrest. Assess the activation state of key proteins in the PI3K/Akt and MAPK pathways (e.g., phosphorylated Akt, ERK) via Western blot. |
| Alterations in gene expression unrelated to inflammation. | Activation of the transcription factor PPAR-γ by 5-ASA can lead to widespread changes in gene expression.[2][3][4] | Use a PPAR-γ antagonist (e.g., GW9662) as a negative control to see if the observed gene expression changes are reversed. Perform a PPAR-γ transcription factor activity assay. |
| Changes in cell adhesion or morphology. | 5-ASA has been shown to increase the membranous expression of E-cadherin and β-catenin, which are key components of cell-cell adhesion junctions.[2] | Examine the localization and expression of E-cadherin and β-catenin using immunofluorescence or Western blotting. |
| Inconsistent anti-inflammatory effects. | The anti-inflammatory effects of 5-ASA can be mediated by both COX/LOX inhibition and NF-κB inhibition. The relative contribution of these pathways may vary between cell types.[2][3] | Measure the levels of specific prostaglandins and leukotrienes to confirm COX/LOX inhibition. Assess NF-κB activation directly using a reporter assay or by measuring the phosphorylation and degradation of IκBα. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of mesalamine (5-ASA).
Table 1: In Vitro Efficacy of Mesalamine (5-ASA)
| Target/Effect | Cell Type/System | Metric | Value | Reference |
| LTB4 Production Suppression | - | IC50 | < 100 µM | [1] |
| Free Radical Scavenging | - | IC50 | > 100 µM | [1] |
| PPARγ Activation | HT-29 cells | Concentration | 30 mM | [5] |
| Inhibition of p65 (NF-κB) mRNA | Caco-2 cells | Concentration | 30 mM | [6] |
| Inhibition of Cell Growth | Caco-2, HT-29, HCT-116 cells | Concentration | 10-50 mM | [5] |
Table 2: Mucosal Concentrations of Mesalamine (5-ASA) in Ulcerative Colitis Patients
| Pharmaceutical Formulation | Mean Mucosal Concentration (ng/mg) | Reference |
| pH-dependent-release | 51.75 ± 5.72 | [7] |
| Pro-drugs (e.g., Balsalazide) | 33.35 ± 5.78 | [7] |
| Time-dependent-release | 38.24 ± 5.53 | [7] |
| Combination (oral + topical) | 72.33 ± 11.23 | [8] |
Key Experimental Protocols
Protocol 1: Assessment of NF-κB Inhibition
Objective: To determine if 5-ASA inhibits NF-κB activation in your experimental system.
Methodology:
-
Cell Culture and Treatment: Plate your cells of interest at an appropriate density. Once attached, treat the cells with varying concentrations of 5-ASA (e.g., 0.5, 5, 25 mM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
-
Stimulation: After the pre-treatment with 5-ASA, stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 30-60 minutes.
-
Protein Extraction: Lyse the cells to extract total protein or separate nuclear and cytoplasmic fractions.
-
Western Blot Analysis:
-
Probe for phosphorylated IκBα (p-IκBα) and total IκBα in the cytoplasmic fraction. A decrease in p-IκBα and stabilization of total IκBα indicates NF-κB inhibition.
-
Probe for the p65 subunit of NF-κB in the nuclear fraction. A decrease in nuclear p65 indicates reduced translocation and activation.
-
-
Data Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin for total lysates, Lamin B1 for nuclear fractions).
Protocol 2: Evaluation of PPAR-γ Activation
Objective: To assess whether 5-ASA activates PPAR-γ in your cell model.
Methodology:
-
Cell Culture and Treatment: Culture your cells and treat with 5-ASA (e.g., 10, 30, 50 mM) for 24-48 hours. Include a known PPAR-γ agonist (e.g., Rosiglitazone) as a positive control and a vehicle-only control.
-
Nuclear Protein Extraction: Isolate nuclear extracts from the treated cells.
-
PPAR-γ Transcription Factor Activity Assay: Use a commercially available ELISA-based kit (e.g., Abcam ab133101, RayBiotech TFA-PPARG-H) to measure the binding of active PPAR-γ to its consensus DNA sequence.[9]
-
qRT-PCR for Target Gene Expression: Extract RNA from treated cells and perform quantitative reverse transcription PCR (qRT-PCR) to measure the expression of known PPAR-γ target genes (e.g., FABP4, CD36). An increase in the expression of these genes suggests PPAR-γ activation.
-
Data Analysis: For the activity assay, compare the absorbance readings to the controls. For qRT-PCR, calculate the fold change in gene expression relative to the vehicle control after normalizing to a housekeeping gene (e.g., GAPDH).
Visualizations
References
- 1. Concentration dependence of 5-aminosalicylic acid pharmacological actions in intestinal mucosa after oral administration of a pH-dependent formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-ASA inhibits epithelial β-catenin activation in chronic ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 5-aminosalicylic acid antineoplastic effect in the intestine is mediated by PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | The Synergistic Effects of 5-Aminosalicylic Acid and Vorinostat in the Treatment of Ulcerative Colitis [frontiersin.org]
- 7. 5-ASA colonic mucosal concentrations resulting from different pharmaceutical formulations in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mesalazine preparations for the treatment of ulcerative colitis: Are all created equal? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. raybiotech.com [raybiotech.com]
Technical Support Center: Enhancing Balsalazide Disodium Bioavailability in Research Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the colonic bioavailability of balsalazide disodium in research models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a prodrug of mesalamine (5-aminosalicylic acid or 5-ASA).[1][2] It is designed to pass through the upper gastrointestinal tract intact.[3] Upon reaching the colon, bacterial azoreductases cleave the azo bond, releasing the therapeutically active 5-ASA and an inert carrier molecule, 4-aminobenzoyl-ß-alanine.[2][4] The anti-inflammatory effect of 5-ASA is exerted locally on the colonic mucosa.[3][4]
Q2: Why is systemic bioavailability of this compound low, and is this a concern?
A2: Low systemic absorption of intact balsalazide is a key design feature of the drug.[2][3] The goal is to maximize the concentration of the active moiety, 5-ASA, at the site of inflammation in the colon while minimizing systemic exposure and potential side effects.[1][3] Therefore, low systemic bioavailability of the parent drug is desirable. The focus of bioavailability enhancement for this compound is on maximizing its delivery to the colon.
Q3: What are the main strategies to enhance the colonic delivery of this compound?
A3: The primary strategies focus on protecting the drug from the acidic environment of the stomach and enzymatic degradation in the small intestine. Key approaches include:
-
pH-Dependent Coatings: Utilizing enteric polymers like Eudragit® L100 and S100 that dissolve at the higher pH of the lower gastrointestinal tract.[5]
-
Sustained-Release Matrix Tablets: Incorporating polymers such as HPMC K15, guar gum, and chitosan to control the release of the drug over an extended period.[6][7]
-
Compression Coating: Creating a core tablet containing the drug and coating it with polymers to delay release until it reaches the colon.[5][6]
Q4: How does food intake affect the bioavailability of balsalazide and its metabolites?
A4: Food can influence the pharmacokinetics of balsalazide. A high-fat meal has been shown to decrease the maximum plasma concentration (Cmax) and delay the time to reach maximum concentration (Tmax) for both 5-ASA and its metabolite, N-Ac-5-ASA.[8] While the overall exposure (AUC) to balsalazide may be unaffected, the AUC for 5-ASA and N-Ac-5-ASA can be reduced.[8]
Troubleshooting Guides
Issue 1: Premature Drug Release in In Vitro Dissolution Studies
| Potential Cause | Troubleshooting Step |
| Inadequate Enteric Coating: The protective polymer coating may be too thin or improperly applied, leading to dissolution in acidic media. | Solution: Increase the thickness of the polymer coating. Ensure uniform coating by optimizing the coating parameters (e.g., spray rate, pan speed, temperature). |
| Inappropriate Polymer Selection: The chosen pH-dependent polymer may have a dissolution threshold that is too low for the experimental conditions. | Solution: Select a polymer with a higher pH dissolution trigger. For example, use Eudragit® S100 (dissolves at pH > 7) instead of Eudragit® L100 (dissolves at pH > 6).[5] |
| Formulation Integrity Issues: The core tablet may be swelling excessively, causing the coating to rupture prematurely. | Solution: Modify the core tablet formulation by adjusting the type or concentration of excipients like super disintegrants.[6] |
Issue 2: Incomplete Drug Release in the Simulated Colonic Environment
| Potential Cause | Troubleshooting Step |
| Polymer Matrix is Too Dense: A high concentration of release-retarding polymers can prevent complete drug diffusion. | Solution: Optimize the ratio of polymers in the matrix. A study found that an optimized formulation (F6) with a specific polymer blend achieved 98.45% release over 12 hours.[6] |
| Insufficient Swelling of the Matrix: The polymer matrix may not be hydrating and swelling sufficiently to allow for drug release. | Solution: Incorporate hydrophilic polymers or wicking agents into the formulation to enhance water uptake and matrix swelling. |
| pH of the Dissolution Medium: The pH of the simulated colonic fluid may not be optimal for the dissolution of the formulation components. | Solution: Ensure the dissolution medium accurately reflects the pH of the target colonic region. Buffering agents can be included in the formulation to create a pH-independent release profile.[6] |
Issue 3: High Inter-Subject Variability in Animal/Clinical Studies
| Potential Cause | Troubleshooting Step |
| Differences in Gastrointestinal Transit Time: Variations in gastric emptying and intestinal transit can affect the time it takes for the formulation to reach the colon. | Solution: Standardize feeding protocols (e.g., fasting vs. fed state) to minimize variability.[8] Consider using imaging techniques (e.g., scintigraphy) to track the in vivo transit of the formulation. |
| Variability in Colonic Microflora: The composition and metabolic activity of gut bacteria, which are responsible for cleaving balsalazide, can differ between subjects. | Solution: While difficult to control, consider co-administering probiotics to potentially modulate the gut microbiome and enhance azoreductase activity.[9] |
| Pathophysiological State of the GI Tract: In disease models (e.g., induced colitis), inflammation can alter GI motility, pH, and mucosal permeability.[10] | Solution: Characterize the disease model thoroughly to understand its impact on drug absorption. Correlate pharmacokinetic data with pharmacodynamic endpoints to better understand the exposure-response relationship. |
Data Presentation
Table 1: Summary of Pharmacokinetic Parameters of Balsalazide and its Metabolites Under Fasting and Fed Conditions
| Analyte | Condition | Cmax (ng/mL) | Tmax (h) | AUC0-∞ (ng·h/mL) |
| Balsalazide | Fasting | 1.35 ± 0.73 | 0.8 ± 0.85 | 1.9 |
| High-Fat Meal | 0.87 ± 0.48 | 2.0 | 1.9 | |
| 5-ASA | Fasting | 2.59 ± 1.46 | 8.2 ± 1.98 | 9.5 |
| High-Fat Meal | 2.99 ± 1.70 | 24.0 | 9.0 | |
| N-Ac-5-ASA | Fasting | 17.8 ± 8.14 | 9.9 ± 2.49 | 10.4 |
| High-Fat Meal | 20.0 ± 11.4 | 24.0 | 7.2 | |
| Data adapted from FDA reports. Note that values can vary significantly between studies.[4][8] |
Table 2: Example of In Vitro Drug Release from a Colon-Targeted Balsalazide Formulation
| Time (hours) | Cumulative % Drug Release (Optimized Formulation F6) |
| 1 | 0 |
| 2 | 0 |
| 3 | 12.34 |
| 4 | 25.67 |
| 5 | 38.91 |
| 6 | 51.23 |
| 8 | 72.89 |
| 10 | 89.45 |
| 12 | 98.45 |
| Data represents a formulation showing delayed release for the first 2 hours (simulating stomach and small intestine transit) followed by sustained release.[6] |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for Colon-Targeted Formulations
This protocol simulates the transit of a dosage form through the gastrointestinal tract.
-
Apparatus: USP Dissolution Apparatus (e.g., Type II, paddle).
-
Media:
-
Stage 1 (Stomach): 0.1 N HCl (pH 1.2) for 2 hours.
-
Stage 2 (Small Intestine): Phosphate buffer (pH 6.8) for 3 hours.
-
Stage 3 (Colon): Phosphate buffer (pH 7.4) for the remainder of the study (e.g., up to 12 or 24 hours).
-
-
Procedure: a. Place the tablet/capsule in the dissolution vessel containing 900 mL of 0.1 N HCl. b. After 2 hours, withdraw a sample and carefully change the medium to pH 6.8 phosphate buffer. c. After another 3 hours, withdraw a sample and change the medium to pH 7.4 phosphate buffer. d. Continue the dissolution study, withdrawing samples at predetermined time points.
-
Analysis: Analyze the samples for balsalazide concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Interpretation: The formulation should show minimal to no drug release in the first 5 hours (pH 1.2 and 6.8) and a controlled, sustained release at pH 7.4.[5][6]
Visualizations
Caption: Metabolic activation pathway of this compound in the gastrointestinal tract.
Caption: Workflow for developing and evaluating a colon-targeted balsalazide formulation.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. Articles [globalrx.com]
- 4. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 5. Colon-targeted delivery system for this compound. [wisdomlib.org]
- 6. Formulation and evaluation of colon-targeted balsalazide tablets [wisdomlib.org]
- 7. ijcrt.org [ijcrt.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. WO2020264213A1 - Oral solution and powder to liquid compositions of balsalazide - Google Patents [patents.google.com]
- 10. Balsalazine decreases intestinal mucosal permeability of dextran sulfate sodium-induced colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
In Vitro Validation of Balsalazide Disodium's Anti-Inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-inflammatory effects of balsalazide disodium against other aminosalicylates, namely mesalamine (5-aminosalicylic acid, 5-ASA), sulfasalazine, and olsalazine. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Mechanism of Action: A Prodrug Approach
Balsalazide is a prodrug of mesalamine (5-ASA), the active anti-inflammatory component.[1] It is designed for targeted delivery to the colon, where bacterial azoreductases cleave the azo bond, releasing 5-ASA and an inert carrier molecule.[1] The therapeutic effects of balsalazide are therefore attributable to the local actions of 5-ASA in the colon.
The anti-inflammatory activity of 5-ASA is multifaceted and primarily involves the modulation of key inflammatory pathways:
-
Inhibition of the Nuclear Factor-kappa B (NF-κB) Signaling Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[2][3][4][5] 5-ASA has been shown to inhibit NF-κB activation, thereby reducing the production of inflammatory cytokines.[2][3][4][5]
-
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways: 5-ASA can inhibit the activity of COX and LOX enzymes, which are responsible for the synthesis of prostaglandins and leukotrienes, respectively. These molecules are potent mediators of inflammation.
Comparative In Vitro Efficacy
The following tables summarize the available quantitative data from in vitro studies, comparing the effects of balsalazide (via its active form, 5-ASA) and other aminosalicylates on key inflammatory markers and pathways.
Table 1: Inhibition of NF-κB Transcriptional Activity
| Compound | Cell Line | Stimulant | IC50 (mM) | Reference |
| Mesalamine (5-ASA) | Caco-2 | IL-1 | 16 | Egan et al. |
| Sulfasalazine | Caco-2 | IL-1 | 1.4 | Egan et al. |
IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | Assay System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| 5-Aminosalicylic Acid | Human Whole Blood | >1000 | 61 | Warner et al. |
Data for direct comparison of balsalazide, sulfasalazine, and olsalazine in the same assay system is limited.
Table 3: Inhibition of 5-Lipoxygenase (5-LOX) Pathway
| Compound | Cell Type | IC50 (mM) | Reference |
| Sulfasalazine | Human Neutrophils | 0.5 | Stenson & Parker |
| 5-Aminosalicylic Acid | Human Neutrophils | 0.5 | Stenson & Parker |
Table 4: Prosecretory Effects in Rabbit Distal Ileum
| Compound | ED50 for Secretion (mM) | Reference |
| Balsalazide | 0.9 | Kles et al.[6] |
| Olsalazine | 0.7 | Kles et al.[6] |
| Sulfasalazine | 0.4 | Kles et al.[6] |
| Mesalamine | No secretion induced | Kles et al.[6] |
ED50 (Half-maximal effective dose) represents the concentration of a drug that gives half of the maximal response. In this context, a higher ED50 indicates a lower potential for inducing secretion, a known side effect of some aminosalicylates.
Experimental Protocols
Detailed methodologies for the key in vitro experiments cited in this guide are provided below.
Inhibition of NF-κB Transcriptional Activity (Luciferase Reporter Assay)
Objective: To quantify the inhibitory effect of aminosalicylates on NF-κB-mediated gene transcription.
Methodology:
-
Cell Culture: Caco-2 cells are co-transfected with a firefly luciferase reporter gene driven by an NF-κB response element and a Renilla luciferase reporter gene under the control of a minimal promoter (for normalization).[3]
-
Drug Treatment: Cells are pre-incubated with varying concentrations of the test compounds (mesalamine, sulfasalazine) or vehicle control for 30 minutes.[3]
-
Stimulation: Cells are then stimulated with a pro-inflammatory agent, such as Interleukin-1 (IL-1), to activate the NF-κB pathway.[3]
-
Lysis and Luciferase Assay: After a defined incubation period (e.g., 4 hours), the cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a luminometer.[3]
-
Data Analysis: The NF-κB firefly luciferase activity is normalized to the Renilla luciferase activity. The results are expressed as a percentage of the NF-κB activity observed in vehicle-treated, stimulated cells. The IC50 values are then calculated from the dose-response curves.[3]
Inhibition of Cyclooxygenase (COX) Activity (Human Whole Blood Assay)
Objective: To determine the inhibitory potency of 5-ASA on COX-1 and COX-2 activity in a physiologically relevant ex vivo model.
Methodology:
-
Blood Collection: Fresh venous blood is collected from healthy human volunteers.
-
COX-1 Assay: Aliquots of blood are incubated with the test compound (5-ASA) at various concentrations for a specified time. Clotting is then allowed to proceed, and the serum is collected for the measurement of thromboxane B2 (a stable metabolite of the COX-1 product thromboxane A2) by radioimmunoassay or ELISA.
-
COX-2 Assay: Aliquots of blood are incubated with the test compound and a COX-2 inducing agent, such as lipopolysaccharide (LPS), for a prolonged period (e.g., 24 hours). Plasma is then collected for the measurement of prostaglandin E2 (a major product of COX-2) by radioimmunoassay or ELISA.
-
Data Analysis: The concentration of the respective prostanoids is measured, and the percentage of inhibition by the test compound is calculated relative to the vehicle control. IC50 values are determined from the concentration-response curves.
Inhibition of 5-Lipoxygenase (5-LOX) Activity (Human Neutrophil Assay)
Objective: To assess the inhibitory effect of aminosalicylates on the 5-LOX pathway.
Methodology:
-
Neutrophil Isolation: Human polymorphonuclear leukocytes (neutrophils) are isolated from the peripheral blood of healthy donors.
-
Drug Incubation: The isolated neutrophils are pre-incubated with various concentrations of the test compounds (sulfasalazine, 5-ASA) or vehicle.
-
Cell Stimulation: The cells are then stimulated with a calcium ionophore (e.g., A23187) to activate the 5-LOX pathway.
-
Product Measurement: The reaction is stopped, and the supernatant is collected. The levels of 5-LOX products, such as leukotriene B4 (LTB4), are quantified using techniques like high-performance liquid chromatography (HPLC) or enzyme immunoassay (EIA).
-
Data Analysis: The percentage of inhibition of LTB4 production is calculated for each drug concentration, and the IC50 value is determined.
Prosecretory Effects (Ussing Chamber Assay)
Objective: To measure the effect of aminosalicylates on ion transport and secretion in the intestinal epithelium.
Methodology:
-
Tissue Preparation: Distal ileum tissue is excised from rabbits and the mucosal layer is separated and mounted in Ussing chambers.[6]
-
Equilibration: The tissue is bathed in Krebs buffer on both the mucosal and serosal sides and allowed to equilibrate.[6]
-
Drug Addition: Equimolar concentrations of the test compounds (balsalazide, olsalazine, sulfasalazine, mesalamine) are added to the mucosal side.[6]
-
Measurement of Short-Circuit Current (Isc): The change in the short-circuit current, which is a measure of net ion transport across the epithelium, is continuously recorded. An increase in Isc indicates an increase in secretion.[6]
-
Data Analysis: The maximal change in Isc is determined for each compound at different concentrations to calculate the ED50 for secretion.[6]
Conclusion
The in vitro data presented in this guide demonstrate that balsalazide, through its active metabolite 5-ASA, exerts its anti-inflammatory effects by inhibiting key inflammatory pathways, including NF-κB, COX, and LOX. While direct comparative in vitro studies on the anti-inflammatory potency of balsalazide against other aminosalicylates are limited, the available data on 5-ASA and sulfasalazine provide valuable insights. Notably, sulfasalazine appears to be a more potent inhibitor of NF-κB transcriptional activity in vitro compared to mesalamine. Conversely, balsalazide demonstrates a lower potential for inducing ileal secretion compared to sulfasalazine and olsalazine, suggesting a potentially better side-effect profile in this regard. Further head-to-head in vitro studies are warranted to provide a more comprehensive comparison of the anti-inflammatory efficacy of these clinically important drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by sulfasalazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mesalazine inhibits activation of transcription factor NF-kappaB in inflamed mucosa of patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative analysis of the in vitro prosecretory effects of balsalazide, sulfasalazine, olsalazine, and mesalamine in rabbit distal ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Balsalazide Disodium and Other 5-ASA Compounds in Ulcerative Colitis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of balsalazide disodium with other 5-aminosalicylic acid (5-ASA) compounds, focusing on their performance in clinical research for the treatment of ulcerative colitis. The information is presented to aid in research and development efforts by providing a comprehensive overview of efficacy, safety, and mechanistic data supported by experimental evidence.
Introduction to 5-ASA Compounds
5-aminosalicylic acid (5-ASA), also known as mesalamine, is the cornerstone of therapy for mild-to-moderate ulcerative colitis. The therapeutic efficacy of 5-ASA is dependent on its topical anti-inflammatory effect on the colonic mucosa. Various formulations have been developed to optimize the delivery of 5-ASA to the colon while minimizing systemic absorption. These can be broadly categorized into pH-dependent release mesalamine formulations, delayed-release formulations, and prodrugs. This compound is a second-generation aminosalicylate prodrug, designed for targeted delivery of mesalamine to the colon.
Mechanism of Action: The Prodrug Advantage of Balsalazide
This compound is comprised of mesalamine linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond.[1] This bond protects the active drug from absorption in the upper gastrointestinal tract.[2] Upon reaching the colon, resident bacteria produce azoreductase enzymes that cleave the azo bond, releasing high concentrations of mesalamine directly at the site of inflammation.[3] This targeted delivery mechanism is designed to maximize therapeutic efficacy and minimize systemic side effects.[4]
The anti-inflammatory effects of the released mesalamine are multifaceted. While the exact mechanism is not fully elucidated, it is known to involve the inhibition of inflammatory mediators such as prostaglandins and leukotrienes through the blockade of cyclooxygenase and lipoxygenase pathways.[3] Furthermore, evidence suggests that mesalamine can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines.[5][6][7]
Comparative Efficacy in Ulcerative Colitis
Clinical trials have compared the efficacy of balsalazide with other 5-ASA formulations, primarily mesalamine, in both inducing and maintaining remission of ulcerative colitis.
Induction of Remission
Several studies have suggested that balsalazide may have a more rapid onset of action and, in some cases, superior efficacy in inducing remission compared to pH-dependent mesalamine formulations.
| Study (Lead Author, Year) | Treatment Arms & Duration | Key Efficacy Outcomes |
| Green JRB, et al. (1998)[8] | Balsalazide (6.75 g/day ) vs. Mesalamine (2.4 g/day ) for up to 12 weeks | Symptomatic Remission: Week 8: 78% (Balsalazide) vs. 45% (Mesalamine)[8] |
| Complete Remission: Week 8: 54% (Balsalazide) vs. 22% (Mesalamine)[8] | ||
| Pruitt R, et al. (2002) | Balsalazide (6.75 g/day ) vs. Mesalamine (2.4 g/day ) for 8 weeks | Median Time to Symptomatic Remission: 25 days (Balsalazide) vs. 37 days (Mesalamine)[9] |
| Symptomatic Remission at 8 weeks: 46% (Balsalazide) vs. 44% (Mesalamine)[9] | ||
| Levine DS, et al. (2002)[10] | Balsalazide (6.75 g/day ) vs. Balsalazide (2.25 g/day ) vs. Mesalamine (2.4 g/day ) for 8 weeks | Improvement in Rectal Bleeding at 8 weeks: 64.7% (Balsalazide 6.75g) vs. 32.4% (Balsalazide 2.25g)[10] |
| 2-week Sigmoidoscopic Score Improvement: 54.7% (Balsalazide 6.75g) vs. 29.4% (Mesalamine 2.4g)[10] |
Maintenance of Remission
Studies comparing balsalazide and mesalamine for the maintenance of remission have shown more comparable long-term efficacy, although some short-term advantages for balsalazide have been noted.
| Study (Lead Author, Year) | Treatment Arms & Duration | Key Efficacy Outcomes |
| ABACUS Investigator Group (1998)[11] | Balsalazide (3 g/day ) vs. Mesalamine (1.2 g/day ) for 12 months | Relapse within 3 months: 10% (Balsalazide) vs. 28% (Mesalamine)[11] |
| Remission at 12 months: 58% in both groups[11] | ||
| Kruis W, et al. (2001)[12] | Balsalazide (6.0 g/day ) vs. Balsalazide (3.0 g/day ) vs. Mesalamine (1.5 g/day ) for 26 weeks | Clinical Remission Rate: 77.5% (Balsalazide 6.0g) vs. 43.8% (Balsalazide 3.0g) vs. 56.8% (Mesalamine 1.5g)[12] |
Safety and Tolerability Profile
A key differentiator among 5-ASA compounds is their safety and tolerability profile. The prodrug nature of balsalazide, which minimizes systemic absorption of the parent compound and its carrier moiety, is associated with a favorable side-effect profile.
| Study (Lead Author, Year) | Treatment Arms | Key Safety Outcomes |
| Green JRB, et al. (1998)[8] | Balsalazide (6.75 g/day ) vs. Mesalamine (2.4 g/day ) | Adverse Events: 48% (Balsalazide) vs. 71% (Mesalamine)[8] |
| ABACUS Investigator Group (1998)[11] | Balsalazide (3 g/day ) vs. Mesalamine (1.2 g/day ) | Adverse Events: 61% (Balsalazide) vs. 65% (Mesalamine)[11] |
| Pruitt R, et al. (2002) | Balsalazide (6.75 g/day ) vs. Mesalamine (2.4 g/day ) | Adverse Events: 54% (Balsalazide) vs. 64% (Mesalamine)[9] |
Pharmacokinetic Comparison
The pharmacokinetic profiles of 5-ASA compounds are critical to their colonic delivery and systemic exposure.
| Parameter | This compound | pH-Dependent Mesalamine |
| Absorption | Minimal systemic absorption of the intact prodrug.[4] | Variable absorption in the small intestine depending on the pH-threshold of the coating. |
| Metabolism | Cleaved by bacterial azoreductases in the colon to release mesalamine and 4-aminobenzoyl-β-alanine.[13] | Released in the terminal ileum and colon, followed by local and some systemic absorption and metabolism. |
| Systemic Exposure | Low systemic exposure to both balsalazide and its metabolites.[4] | Higher systemic exposure to mesalamine and its metabolites compared to balsalazide. |
| Urinary Excretion | Low urinary recovery of balsalazide and its metabolites.[4] | Higher urinary excretion of mesalamine and its metabolites. |
Experimental Protocols: Key Methodologies
The findings presented in this guide are based on robust clinical trial methodologies. Below are summaries of the experimental protocols for key comparative studies.
Green JRB, et al. (1998): Induction of Remission
-
Study Design: A randomized, double-blind, parallel-group multicenter study.[8]
-
Patient Population: 101 patients with symptomatic, sigmoidoscopically verified active ulcerative colitis.[8]
-
Treatment Arms:
-
Balsalazide: 6.75 g daily
-
Mesalamine (pH-dependent formulation): 2.4 g daily[8]
-
-
Duration: Treatment was administered for 4, 8, or 12 weeks.[8]
-
Primary Efficacy Endpoints: Symptomatic remission (based on patient diaries) and complete remission (symptomatic remission plus sigmoidoscopic improvement).[8]
-
Safety Assessments: Monitoring and recording of all adverse events.[8]
ABACUS Investigator Group (1998): Maintenance of Remission
-
Study Design: A randomized, double-blind, parallel-group multicenter study.[11]
-
Patient Population: 99 patients with ulcerative colitis in remission.[11]
-
Treatment Arms:
-
Balsalazide: 3 g daily
-
Mesalamine: 1.2 g daily[11]
-
-
Duration: 12 months.[11]
-
Primary Efficacy Endpoints: Relapse rate and time to relapse. Symptomatic control was also assessed through patient diaries.[11]
-
Safety Assessments: Monitoring and recording of all adverse events.[11]
Conclusion for the Research Community
The available evidence suggests that this compound is an effective and well-tolerated 5-ASA compound for the treatment of ulcerative colitis. Its targeted delivery mechanism, which results in high concentrations of mesalamine in the colon and low systemic absorption, is a key pharmacological advantage. While long-term maintenance of remission appears comparable to other 5-ASA formulations, some studies indicate a faster onset of action and a better tolerability profile for balsalazide in the induction of remission.
For drug development professionals, the success of the prodrug approach employed by balsalazide highlights the potential for designing novel drug delivery systems that enhance therapeutic efficacy and safety by targeting the site of action. Further research into the nuances of 5-ASA mechanisms, including the differential effects on inflammatory pathways like NF-κB, may uncover opportunities for the development of next-generation therapies for inflammatory bowel disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety, Efficacy, and Pharmacokinetics of Balsalazide in Pediatric Patients with Mild-to-Moderate Active Ulcerative Colitis: Results of a Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting NF-κB pathway for treating ulcerative colitis: comprehensive regulatory characteristics of Chinese medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 5. researchgate.net [researchgate.net]
- 6. Balsalazide Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Balsalazide Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Balsalazide is more effective and better tolerated than mesalamine in the treatment of acute ulcerative colitis. The Abacus Investigator Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Balsalazide is superior to mesalamine in the time to improvement of signs and symptoms of acute mild-to-moderate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A randomized, double blind, dose-response comparison of balsalazide (6.75 g), balsalazide (2.25 g), and mesalamine (2.4 g) in the treatment of active, mild-to-moderate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Maintenance of remission of ulcerative colitis: a comparison between balsalazide 3 g daily and mesalazine 1.2 g daily over 12 months. ABACUS Investigator group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Low dose balsalazide (1.5 g twice daily) and mesalazine (0.5 g three times daily) maintained remission of ulcerative colitis but high dose balsalazide (3.0 g twice daily) was superior in preventing relapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
Validating the Therapeutic Targets of Balsalazide Disodium: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of balsalazide disodium with other therapeutic alternatives for the treatment of ulcerative colitis. Experimental data from key clinical trials are presented to validate its therapeutic targets and evaluate its performance.
Introduction to this compound
This compound is a locally acting anti-inflammatory drug used for the treatment of mildly to moderately active ulcerative colitis.[1][2][3] It is a prodrug that delivers the therapeutically active component, mesalamine (5-aminosalicylic acid or 5-ASA), directly to the colon.[2][4] This targeted delivery system is designed to maximize the drug's efficacy at the site of inflammation while minimizing systemic side effects.[1][4]
Mechanism of Action and Therapeutic Targets
Balsalazide itself has minimal pharmacological activity.[2] Upon reaching the colon, it is cleaved by bacterial azoreductases to release mesalamine and an inert carrier molecule.[1][2][3][5] The anti-inflammatory effects of mesalamine are believed to be topical, acting on the epithelial cells of the colon.[4][6]
The precise molecular mechanism of mesalamine is not fully elucidated but is thought to involve the modulation of local inflammatory mediators.[4][5] Key therapeutic targets include:
-
Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways: Mesalamine is believed to inhibit both the COX and LOX pathways, which are responsible for the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes from arachidonic acid.[4][5][6][7][8] The production of these metabolites is elevated in patients with chronic inflammatory bowel disease.[5][6]
-
Nuclear Factor-kappa B (NF-κB): Mesalamine has been shown to inhibit the activation of NF-κB, a key transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines.[3][4][7][9] Studies have demonstrated that mesalamine therapy can lead to a significant reduction in NF-κB activation in the inflamed mucosa of ulcerative colitis patients.[3]
The following diagram illustrates the proposed mechanism of action of this compound.
Comparative Efficacy and Safety Data
Clinical trials have compared the efficacy and safety of balsalazide with other 5-ASA drugs, primarily mesalamine and sulfasalazine.
Balsalazide vs. Mesalamine
Several randomized, double-blind studies have demonstrated that balsalazide is an effective and well-tolerated treatment for active, mild-to-moderate ulcerative colitis, with some studies suggesting a more rapid onset of action compared to mesalamine.[1][10][11]
| Outcome | Balsalazide (6.75 g/day ) | Mesalamine (2.4 g/day ) | p-value | Reference |
| Symptomatic Remission at 8 weeks | 46% | 44% | NS | [11] |
| Median Time to Symptomatic Remission | 25 days | 37 days | <0.05 | [11] |
| Sigmoidoscopic Improvement at 2 weeks | 54.7% | 29.4% | 0.006 | [10] |
| Improvement in Rectal Bleeding at 8 weeks | 64.7% | - | <0.006 (vs. 2.25g Balsalazide) | [10] |
| Improvement in Stool Frequency at 8 weeks | 58.8% | - | <0.006 (vs. 2.25g Balsalazide) | [10] |
| Adverse Events | 54% | 64% | NS | [11] |
NS: Not Significant
Balsalazide vs. Sulfasalazine
Studies comparing balsalazide with sulfasalazine have shown similar efficacy in improving clinical and sigmoidoscopic measures, but with a significantly better tolerability profile for balsalazide.[2][12]
| Outcome | Balsalazide (6.75 g/day ) | Sulfasalazine (3 g/day ) | p-value | Reference |
| Clinical and Sigmoidoscopic Remission at 8 weeks | 61% | - | - | [2] |
| Withdrawals due to Adverse Events | 1/26 (3.8%) | 9/24 (37.5%) | 0.004 | [2] |
| Withdrawals due to Adverse Events (12 weeks) | 2/28 (7.1%) | 9/29 (31%) | 0.041 | [12] |
Dose-Response of Balsalazide
A dose-response study indicated that a higher dose of balsalazide (6.75 g/day ) is more effective than a lower dose (2.25 g/day ) for the treatment of active, mild-to-moderate ulcerative colitis.[10] For maintaining remission, a high dose of balsalazide (3.0 g twice daily) was found to be superior to a low dose (1.5 g twice daily) and a standard dose of mesalamine (0.5 g three times daily).[13]
| Outcome (Maintenance of Remission) | Balsalazide (3.0 g twice daily) | Balsalazide (1.5 g twice daily) | Mesalamine (0.5 g three times daily) | p-value | Reference |
| Clinical Remission Rate (26 weeks) | 77.5% | 43.8% | 56.8% | 0.006 | [13] |
| Time to Relapse (days) | 161 | 131 | 144 | 0.003 (high vs. low dose) | [13] |
Experimental Protocols
The following provides a general outline of the methodologies used in key comparative clinical trials of balsalazide.
General Clinical Trial Workflow
Key Methodological Components
-
Study Design: Most pivotal trials were multicenter, randomized, double-blind, active-controlled, parallel-group studies.[1][2][10][11]
-
Patient Population: Adult patients with a diagnosis of active, mild-to-moderate ulcerative colitis, confirmed by sigmoidoscopy, were typically enrolled.[1][10][11] Pediatric studies have also been conducted in patients aged 5 to 17 years.
-
Inclusion Criteria: Common inclusion criteria included sigmoidoscopically verified disease extending at least 20 cm from the rectum and a baseline score within a specified range on a disease activity index (e.g., Modified Mayo Disease Activity Index [MMDAI] score between 6-10).[14][15]
-
Exclusion Criteria: Patients with severe ulcerative colitis, Crohn's disease, infectious colitis, or those who had recently used corticosteroids or immunosuppressants were typically excluded.[14][16] A history of hypersensitivity to salicylates was also a common exclusion criterion.[14]
-
Treatment Regimens:
-
Balsalazide: For active disease, a common dosage was 6.75 g/day , administered as three 750 mg capsules three times daily.[1][11] For maintenance of remission, dosages of 3 g/day have been studied.[13]
-
Mesalamine: A common comparator dosage was 2.4 g/day .[1][11]
-
Sulfasalazine: A common comparator dosage was 3 g/day .[2][12]
-
-
Duration of Treatment: Treatment periods for active disease typically ranged from 8 to 12 weeks.[1][2][12] Maintenance trials were conducted over longer periods, such as 26 weeks.[13]
-
Efficacy Assessments:
-
Primary Endpoints: These often included the proportion of patients achieving clinical improvement or remission, defined by specific criteria on a validated disease activity index.[14]
-
Disease Activity Indices: Various indices have been used to assess disease activity, including the Modified Sutherland Ulcerative Colitis Activity Index (MUCAI), the Mayo Clinic Score, and the Clinical Activity Index (CAI).[17][18][19] These indices typically evaluate parameters such as stool frequency, rectal bleeding, physician's global assessment, and endoscopic findings.
-
Secondary Endpoints: These often included time to symptomatic remission, improvement in individual symptoms (e.g., rectal bleeding, stool frequency), and endoscopic improvement.[11]
-
-
Safety Assessments: Safety was evaluated through the monitoring and reporting of adverse events, as well as changes in laboratory parameters and vital signs.[20]
Comparison with Other Therapeutic Alternatives
While 5-ASA compounds are a mainstay for mild-to-moderate ulcerative colitis, other drug classes are used for more severe or refractory disease.[21][22][23]
-
Corticosteroids (e.g., Prednisone, Budesonide): These are potent, fast-acting anti-inflammatory agents used to induce remission during flare-ups.[21][22] However, they are not suitable for long-term use due to the risk of significant side effects.[22]
-
Immunomodulators (e.g., Azathioprine, 6-Mercaptopurine): These agents suppress the immune system and are used to maintain remission in patients who do not respond to or are dependent on corticosteroids.[21][22][23]
-
Biologics (e.g., Infliximab, Adalimumab, Vedolizumab): These are targeted therapies that block specific inflammatory pathways.[21][24][25] They are typically used for moderate to severe ulcerative colitis that has not responded to other treatments.[24]
Direct comparative trials between balsalazide and these other classes of drugs are limited. The choice of therapy depends on the severity and extent of the disease, as well as the patient's response to previous treatments.
Conclusion
This compound is an effective and well-tolerated treatment for mild-to-moderate ulcerative colitis. Its targeted delivery of mesalamine to the colon validates its primary therapeutic targets within the local inflammatory cascade, including the COX, LOX, and NF-κB pathways. Clinical evidence suggests that balsalazide may offer a more rapid onset of symptomatic improvement compared to some mesalamine formulations and has a superior safety profile compared to sulfasalazine. For patients with mild-to-moderate ulcerative colitis, balsalazide represents a valuable therapeutic option.
References
- 1. Balsalazide is more effective and better tolerated than mesalamine in the treatment of acute ulcerative colitis. The Abacus Investigator Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A double-blind comparison of balsalazide, 6.75 g, and sulfasalazine, 3 g, as sole therapy in the management of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mesalazine inhibits activation of transcription factor NF-kappaB in inflamed mucosa of patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Balsalazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Balsalazide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Mesalamine? [synapse.patsnap.com]
- 10. A randomized, double blind, dose-response comparison of balsalazide (6.75 g), balsalazide (2.25 g), and mesalamine (2.4 g) in the treatment of active, mild-to-moderate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Balsalazide is superior to mesalamine in the time to improvement of signs and symptoms of acute mild-to-moderate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A double-blind comparison of balsalazide, 6.75 g daily, and sulfasalazine, 3 g daily, in patients with newly diagnosed or relapsed active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Low dose balsalazide (1.5 g twice daily) and mesalazine (0.5 g three times daily) maintained remission of ulcerative colitis but high dose balsalazide (3.0 g twice daily) was superior in preventing relapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. This compound vs. Mesalamine in Mildly to Moderately Active Ulcerative Colitis [ctv.veeva.com]
- 16. acpjournals.org [acpjournals.org]
- 17. naspghan.org [naspghan.org]
- 18. Validity of activity indices in ulcerative colitis: comparison of clinical and endoscopic indices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Clinical and endoscopic scores in ulcerative colitis – Central European Journal of Gastroenterology and Hepatology [doi.ceu-jgh.org]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Ulcerative Colitis (UC): Symptoms, Causes, Treatment, and More [medicalnewstoday.com]
- 22. Ulcerative Colitis Treatment Options You Should Be Aware Of – CreakyJoints [creakyjoints.org]
- 23. Updates on conventional therapies for inflammatory bowel diseases: 5-aminosalicylates, corticosteroids, immunomodulators, and anti-TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Biologics for Ulcerative Colitis: What Are the Pros and Cons? [everydayhealth.com]
- 25. 4 Types of Biologics for Ulcerative Colitis [verywellhealth.com]
A Head-to-Head Comparison of Balsalazide Disodium in the Treatment of Ulcerative Colitis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of clinical trial data for balsalazide disodium against other 5-aminosalicylic acid (5-ASA) therapies for the treatment of mild-to-moderate ulcerative colitis. The following sections detail the comparative efficacy and safety of balsalazide, supported by experimental data and protocols from key clinical studies.
Balsalazide is a prodrug that delivers mesalamine (5-ASA) to the colon, where it is cleaved by bacterial azoreductases to its active form. This targeted delivery is designed to maximize the therapeutic effect on the inflamed colonic mucosa while minimizing systemic absorption and associated side effects. Clinical evidence has positioned balsalazide as a prominent option in the management of ulcerative colitis, with studies suggesting advantages in efficacy and tolerability compared to other 5-ASA formulations.
Comparative Efficacy of Balsalazide
Clinical trials have consistently demonstrated the efficacy of balsalazide in inducing symptomatic and clinical remission in patients with active, mild-to-moderate ulcerative colitis. Notably, several studies have indicated a faster onset of action and, in some patient subgroups, higher remission rates compared to mesalamine.
Balsalazide vs. Mesalamine
A randomized, double-blind study comparing balsalazide (6.75 g/day ) with a pH-dependent formulation of mesalamine (2.4 g/day ) found that a greater percentage of patients treated with balsalazide achieved symptomatic remission at various time points, including at 2, 4, 8, and 12 weeks.[1] Complete remission was also higher in the balsalazide group at 4, 8, and 12 weeks.[1] Furthermore, patients receiving balsalazide experienced a more rapid onset of symptom relief, with a median time to the first asymptomatic day of 10 days compared to 25 days for mesalamine.[1] Another study reported that while overall symptomatic remission rates at 8 weeks were similar between balsalazide and mesalamine (46% vs. 44%, respectively), balsalazide showed a significantly faster time to symptomatic remission (median 25 days vs. 37 days).[2] In newly diagnosed patients with disease extending 40 cm or less, balsalazide demonstrated a higher remission rate at 14 days (42% vs. 13%).[3]
Balsalazide vs. Sulfasalazine
When compared to sulfasalazine, balsalazide has shown similar efficacy in achieving clinical and sigmoidoscopic remission but with a significantly better tolerability profile. In an 8-week, double-blind study, 61% of patients receiving balsalazide (6.75 g/day ) achieved clinical and sigmoidoscopic remission, with a trend towards a faster response compared to sulfasalazine (3 g/day ).[1][4] A key finding in studies comparing these two drugs is the significantly lower rate of patient withdrawal due to adverse events in the balsalazide group.[4][5]
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from comparative clinical trials.
Table 1: Efficacy of Balsalazide vs. Mesalamine in Active Ulcerative Colitis
| Endpoint | Balsalazide (6.75 g/day ) | Mesalamine (2.4 g/day ) | Study Duration | Reference |
| Symptomatic Remission | ||||
| at 2 weeks | 64% | 43% | 12 weeks | [1] |
| at 8 weeks | 78% | 45% | 12 weeks | [1] |
| at 12 weeks | 88% | 57% | 12 weeks | [1] |
| Complete Remission | ||||
| at 8 weeks | 54% | 22% | 12 weeks | [1] |
| at 12 weeks | 62% | 37% | 12 weeks | [1] |
| Symptomatic Remission | 46% | 44% | 8 weeks | [2] |
| Median Time to Remission | 25 days | 37 days | 8 weeks | [2] |
Table 2: Efficacy and Tolerability of Balsalazide vs. Sulfasalazine in Active Ulcerative Colitis
| Endpoint | Balsalazide (6.75 g/day ) | Sulfasalazine (3 g/day ) | Study Duration | Reference |
| Clinical & Sigmoidoscopic Remission | 61% | Not specified | 8 weeks | [4] |
| Withdrawals due to Adverse Events | 1 of 26 patients | 9 of 24 patients | 8 weeks | [4] |
| Withdrawals due to Adverse Events | 2 of 28 patients | 9 of 29 patients | 12 weeks | [5][6] |
Experimental Protocols
The clinical trials cited in this guide were typically randomized, double-blind, parallel-group studies involving adult patients with active, mild-to-moderate ulcerative colitis, confirmed by sigmoidoscopy or colonoscopy.
General Inclusion Criteria:
-
Diagnosis of ulcerative colitis with disease extending a minimum distance from the rectum (e.g., >12 cm).
-
Active disease as defined by a validated scoring system, such as the Modified Mayo Disease Activity Index (MMDAI), with scores indicating mild-to-moderate severity.
-
Evidence of rectal bleeding and endoscopic inflammation.
General Exclusion Criteria:
-
History of Crohn's disease, indeterminate colitis, or infectious colitis.
-
Prior bowel surgery (with some exceptions like appendectomy).
-
Recent use of corticosteroids, immunosuppressants, or other 5-ASA products exceeding specified doses within a defined washout period.
-
Known allergy or intolerance to salicylates.
Study Design and Endpoints:
Patients were randomly assigned to receive either balsalazide or the comparator drug for a predefined period, typically ranging from 8 to 12 weeks. Efficacy was assessed based on primary endpoints such as the proportion of patients achieving clinical remission (defined by improvements in stool frequency, rectal bleeding, and physician's global assessment) and/or complete remission (clinical remission plus endoscopic improvement). Safety and tolerability were evaluated by monitoring the incidence and severity of adverse events.
Visualizing the Mechanism and Process
To further elucidate the context of these clinical trials, the following diagrams illustrate the signaling pathway of 5-ASA drugs and a typical workflow for an ulcerative colitis clinical trial.
Caption: Signaling pathway of 5-aminosalicylic acid (5-ASA) in colonic epithelial cells.
Caption: A generalized workflow for a randomized controlled trial in ulcerative colitis.
References
- 1. A double-blind comparison of balsalazide, 6.75 g, and sulfasalazine, 3 g, as sole therapy in the management of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Balsalazide led to greater remission rates and tolerance than mesalamine in acute ulcerative colitis | Gut [gut.bmj.com]
- 3. acpjournals.org [acpjournals.org]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. A double-blind comparison of balsalazide, 6.75 g daily, and sulfasalazine, 3 g daily, in patients with newly diagnosed or relapsed active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Cytotoxicity of Balsalazide and Its Metabolites: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cytotoxic profiles of a drug and its metabolites is crucial for evaluating its safety and therapeutic potential. This guide provides a comparative overview of the in vitro cytotoxicity of the anti-inflammatory drug balsalazide and its primary metabolites, 5-aminosalicylic acid (5-ASA) and 4-aminobenzoyl-β-alanine (4-ABA).
Balsalazide is a prodrug designed for targeted delivery of the therapeutically active moiety, 5-ASA, to the colon. Upon reaching the large intestine, bacterial azoreductases cleave balsalazide into 5-ASA and the carrier molecule, 4-ABA. While 5-ASA exerts the intended anti-inflammatory effects, evaluating the cytotoxic potential of the parent drug and both metabolites is essential for a comprehensive safety assessment.
Quantitative Data Summary
| Compound | Cell Line(s) | Observed Cytotoxic Effects | Putative Mechanism of Action |
| Balsalazide | HCT116 | Concentration-dependent decrease in cell viability.[1] | Inhibition of NF-κB signaling.[1] |
| 5-Aminosalicylic Acid (5-ASA) | LS174T, HCT116, HT-29, Caco-2 | Induces apoptosis and inhibits proliferation.[2] | Activation of PPARγ, induction of cell cycle arrest. |
| 4-Aminobenzoyl-β-alanine (4-ABA) | Not available | Generally considered an inert carrier molecule. No direct cytotoxicity studies found. | Not applicable. |
Note: The lack of standardized comparative data necessitates caution when directly comparing the cytotoxic potential of these compounds.
Metabolic Pathway of Balsalazide
Balsalazide is specifically designed to remain intact until it reaches the colon, where it is metabolized by resident bacteria. This targeted delivery minimizes systemic absorption of the active drug, 5-ASA, and reduces potential side effects.
Experimental Protocols
The following is a generalized protocol for assessing cytotoxicity using the MTT assay, a common colorimetric method. This protocol is based on standard procedures and should be optimized for specific cell lines and experimental conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT, converting the yellow salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cells of interest (e.g., HCT116, Caco-2)
-
Complete cell culture medium
-
Balsalazide, 5-ASA, 4-ABA (dissolved in an appropriate solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of balsalazide, 5-ASA, or 4-ABA. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative cytotoxicity study.
Signaling Pathways in Cytotoxicity
The cytotoxic effects of balsalazide and its primary active metabolite, 5-ASA, appear to be mediated through distinct signaling pathways.
-
Balsalazide: Studies suggest that the cytotoxic activity of balsalazide in colon cancer cells may be linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[1] NF-κB is a key regulator of inflammatory responses, cell survival, and proliferation. Its inhibition can lead to apoptosis.
-
5-Aminosalicylic Acid (5-ASA): The pro-apoptotic effects of 5-ASA have been associated with the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) . PPARγ is a nuclear receptor that plays a role in cell differentiation and apoptosis. Its activation can lead to the induction of programmed cell death in cancer cells.
References
A Comparative Guide to Balsalazide Disodium Delivery Systems for Ulcerative Colitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different delivery systems for balsalazide disodium, a key therapeutic agent for mildly to moderately active ulcerative colitis. By delivering the active moiety, 5-aminosalicylic acid (5-ASA), directly to the colon, these systems aim to maximize therapeutic efficacy while minimizing systemic side effects. This document summarizes key performance data from available studies and outlines the experimental protocols used to generate this data.
This compound is a prodrug that is specifically designed for colonic delivery. It is cleaved by bacterial azoreductases in the large intestine to release the therapeutically active 5-ASA.[1] The efficiency of this targeted delivery is highly dependent on the formulation of the dosage form. This guide will compare two primary approaches: a conventional capsule formulation and a controlled-release matrix tablet formulation.
Data Presentation
The following tables summarize the key quantitative data comparing the performance of different this compound delivery systems.
Table 1: In Vitro Drug Release Profile of a Controlled-Release Balsalazide Matrix Tablet (Formulation F6)
| Time (hours) | Cumulative Drug Release (%) |
| 1 | 0 |
| 2 | 0 |
| 3 | 12.54 |
| 4 | 24.87 |
| 5 | 35.12 |
| 6 | 48.65 |
| 8 | 68.43 |
| 10 | 85.21 |
| 12 | 98.45 |
Data adapted from a study on a sustained-release matrix tablet formulation using polymers such as Ethyl cellulose and Eudragit S100.[2] The initial lag time demonstrates resistance to release in simulated gastric and upper intestinal conditions.
Table 2: Pharmacokinetic Parameters of this compound Tablet and Capsule Formulations in Healthy Adults
| Parameter | Balsalazide Tablet (3.3 g, twice daily) | Balsalazide Capsule (Colazal®, 2.25 g, three times daily) |
| Balsalazide Cmax (ng/mL) | 8.4 (median) | Not directly compared in the same study |
| Balsalazide Tmax (hr) | 1.9 (median) | Not directly compared in the same study |
| 5-ASA Cmax (ng/mL) | 9.0 (median) | Not directly compared in the same study |
| 5-ASA Tmax (hr) | 9.5 (median) | Not directly compared in the same study |
| N-Ac-5-ASA Cmax (ng/mL) | 7.2 (median) | Not directly compared in the same study |
| N-Ac-5-ASA Tmax (hr) | 10.4 (median) | Not directly compared in the same study |
Pharmacokinetic data for the tablet formulation is derived from FDA documentation.[3] A direct head-to-head pharmacokinetic comparison with the capsule formulation under the same dosing regimen was not available in the reviewed documents. The data indicates that after oral administration, balsalazide is minimally absorbed, and the active metabolite 5-ASA appears in plasma with a significant lag time, consistent with colon-targeted release.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
1. In Vitro Dissolution Study for Colon-Targeted Tablets
This protocol is based on studies of controlled-release balsalazide formulations.[2]
-
Apparatus: USP Dissolution Apparatus (Paddle type).
-
Dissolution Media:
-
First 2 hours: 900 mL of 0.1 N HCl (to simulate gastric fluid).
-
Next 1 hour: 900 mL of pH 6.8 phosphate buffer (to simulate the small intestine).
-
Subsequent hours (up to 12 or 24 hours): 900 mL of pH 7.4 phosphate buffer (to simulate the colonic environment).
-
-
Rotation Speed: 50-100 rpm.
-
Temperature: 37 ± 0.5°C.
-
Sampling: At predetermined time intervals, aliquots of the dissolution medium are withdrawn and replaced with an equal volume of fresh medium.
-
Analysis: The concentration of balsalazide in the samples is determined using a UV-Visible spectrophotometer at a specified wavelength (e.g., 320 nm).[2]
-
Data Analysis: The cumulative percentage of drug release is plotted against time. The release kinetics can be fitted to various models (e.g., zero-order, first-order, Higuchi) to determine the mechanism of drug release.[2][4]
2. In Vivo Bioavailability and Pharmacokinetic Study
This protocol is based on FDA guidance for bioequivalence studies of this compound formulations.[3]
-
Study Design: A single-dose, two-way crossover study in healthy adult male and female subjects.
-
Treatments:
-
Test formulation of this compound.
-
Reference formulation of this compound (e.g., Colazal® capsules).
-
-
Administration: Oral administration of a single dose after an overnight fast. A separate fed-state study is also recommended.
-
Blood Sampling: Blood samples are collected at pre-dose and at various time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 36, 48, and 72 hours).
-
Analytes to Measure: Plasma concentrations of balsalazide and its major metabolite, 5-aminosalicylic acid (5-ASA), and its further metabolite N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA) are measured using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Parameters: The following pharmacokinetic parameters are calculated:
-
Cmax (Maximum plasma concentration).
-
Tmax (Time to reach maximum plasma concentration).
-
AUC (Area under the plasma concentration-time curve).
-
-
Statistical Analysis: Bioequivalence is assessed by comparing the 90% confidence intervals for the geometric mean ratios of Cmax and AUC of the test and reference products.
Mandatory Visualizations
Signaling Pathways
The therapeutic effect of 5-ASA, the active metabolite of balsalazide, is mediated through the modulation of inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) pathways.
Caption: NF-κB signaling pathway and the inhibitory action of 5-ASA.
Caption: PPAR-γ signaling pathway and its activation by 5-ASA.
Experimental Workflow
Caption: Workflow for comparing this compound delivery systems.
References
Safety Operating Guide
Navigating the Safe Disposal of Balsalazide Disodium: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like Balsalazide Disodium is a critical component of laboratory safety and environmental responsibility. Adherence to established guidelines ensures the mitigation of potential hazards and compliance with regulatory standards. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Core Disposal Principle: Incineration
The universally recommended method for the disposal of this compound is incineration.[1][2] This process should be carried out at an approved and licensed waste disposal facility.[1][3][4] Incineration ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment.
Step-by-Step Disposal Protocol for this compound
-
Initial Assessment: Determine if the this compound waste is from a spill, unused product, or contaminated materials. The general disposal procedure is the same, but spill cleanup requires additional precautions.
-
Containment:
-
Unused Product/Residues: Keep the this compound in its original or a suitable, clearly labeled, and sealed container to prevent leakage or dust formation.[1][3]
-
Spill Cleanup: In the event of a spill, avoid generating dust.[1][5] Gently sweep up the spilled powder and place it into a proper, sealed container for disposal.[1][6] For larger spills, it is recommended to use a vacuum cleaner equipped with a HEPA filter.[1] After the product has been recovered, the area can be flushed with water.[1]
-
-
Labeling and Storage: Clearly label the waste container as "this compound for Incineration." Store the sealed container in a designated, secure area away from incompatible materials, such as strong acids and oxidizing agents.[5]
-
Engage a Licensed Waste Disposal Vendor: Contact a licensed and reputable hazardous waste disposal company. It is crucial to discuss the nature of the waste with them to ensure it is handled and transported in accordance with all local, state, and federal regulations.[1] The waste code for the material should be assigned in consultation with the disposal company.[1]
-
Documentation: Maintain detailed records of the disposal process, including the amount of waste, the date of disposal, and the name of the licensed disposal vendor.
Disposal of Contaminated Packaging
Empty containers or liners that previously held this compound may retain product residues.[1] These should also be disposed of in a safe manner. Empty containers should be taken to an approved waste handling site for recycling or disposal.[1] If recycling, containers can be triple-rinsed (or the equivalent) before being offered for recycling or reconditioning.[3] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[3]
Regulatory Framework
While this compound is not classified as a controlled substance by the DEA, the disposal of all pharmaceutical waste is regulated.[7][8][9] The Environmental Protection Agency (EPA) sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[7][8][9] It is imperative to comply with all applicable local, state, and federal regulations regarding pharmaceutical waste disposal.[1]
Environmental and Safety Precautions
-
Avoid Environmental Release: Do not discharge this compound into drains, sewer systems, or water courses.[1][3][4]
-
Personal Protective Equipment (PPE): When handling this compound waste, wear appropriate PPE, including gloves and eye protection, to avoid skin and eye contact.[3][5]
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. carnegiepharma.com [carnegiepharma.com]
- 2. kmpharma.in [kmpharma.in]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. sdmedwaste.com [sdmedwaste.com]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
